Hdac-IN-55
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H17N3O3 |
|---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
5-(furan-2-yl)-N-(4-pyridin-4-ylbutyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H17N3O3/c21-17(14-12-16(23-20-14)15-5-3-11-22-15)19-8-2-1-4-13-6-9-18-10-7-13/h3,5-7,9-12H,1-2,4,8H2,(H,19,21) |
InChI Key |
HHXZAPLRXAUTOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)NCCCCC3=CC=NC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of Histone Deacetylase (HDAC) Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary: While specific information regarding "Hdac-IN-55" is not available in the public domain, this guide provides a comprehensive overview of the mechanism of action of Histone Deacetylase (HDAC) inhibitors, a prominent class of epigenetic modulators with significant therapeutic potential, particularly in oncology. This document details the molecular pathways affected by HDAC inhibition, presents quantitative data for representative compounds, outlines key experimental protocols for their characterization, and provides visual representations of critical signaling cascades and experimental workflows.
Introduction to Histone Deacetylases and Their Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1][2][3][4][5] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression. The human genome encodes 18 HDAC enzymes, which are categorized into four classes based on their homology to yeast HDACs.
-
Class I: HDACs 1, 2, 3, and 8 are primarily localized in the nucleus.
-
Class II: This class is further divided into Class IIa (HDACs 4, 5, 7, and 9) and Class IIb (HDACs 6 and 10), which can shuttle between the nucleus and cytoplasm.
-
Class III: Known as sirtuins, these are NAD+-dependent enzymes.
-
Class IV: HDAC11 is the sole member of this class.
Dysregulation of HDAC activity is a hallmark of many cancers, where their overexpression leads to the silencing of tumor suppressor genes. HDAC inhibitors (HDACis) are small molecules that block the enzymatic activity of HDACs, leading to an accumulation of acetylated histones and non-histone proteins. This hyperacetylation results in a more open chromatin structure, facilitating the transcription of previously silenced genes, including those involved in cell cycle arrest, apoptosis, and differentiation.
The Multifaceted Mechanism of Action of HDAC Inhibitors
The therapeutic effects of HDAC inhibitors stem from their ability to induce widespread changes in the acetylation status of both histone and a variety of non-histone proteins, thereby impacting numerous cellular processes.
Epigenetic Reprogramming through Histone Hyperacetylation
The primary mechanism of action of HDACis is the inhibition of HDAC enzymes, leading to the hyperacetylation of lysine residues on the N-terminal tails of core histones (H2A, H2B, H3, and H4). This increased acetylation neutralizes the positive charge of lysine residues, weakening the electrostatic interactions between histones and DNA. The resulting relaxed chromatin state, or euchromatin, allows for the binding of transcription factors and the transcriptional machinery, leading to the expression of genes that can suppress tumor growth. A key target gene that is consistently upregulated by HDAC inhibitors is CDKN1A, which encodes the cyclin-dependent kinase inhibitor p21, a potent cell cycle inhibitor.
Modulation of Non-Histone Protein Activity
Beyond histones, HDACs deacetylate a wide array of non-histone proteins, and their inhibition consequently affects the function of these proteins. This post-translational modification can alter protein stability, localization, and interaction with other proteins. Key non-histone targets of HDACs include:
-
p53: Acetylation of the tumor suppressor protein p53 enhances its stability and transcriptional activity, promoting the expression of pro-apoptotic genes.
-
HSP90: Inhibition of HDAC6 leads to the hyperacetylation of the chaperone protein HSP90, impairing its function and leading to the degradation of its client proteins, many of which are oncoproteins like Bcr-Abl and c-Raf.
-
Transcription Factors: HDACs regulate the activity of numerous transcription factors, such as E2F1 and STATs. Inhibition of HDACs can therefore modulate the expression of genes involved in a wide range of cellular processes.
Downstream Cellular Effects
The combined effects of histone and non-histone protein hyperacetylation trigger a cascade of events within cancer cells, ultimately leading to anti-tumor activity. These effects include:
-
Cell Cycle Arrest: HDAC inhibitors can induce cell cycle arrest at various checkpoints, most commonly G1/S and G2/M. This is often mediated by the upregulation of cell cycle inhibitors like p21.
-
Induction of Apoptosis: HDACis can trigger both the intrinsic and extrinsic apoptotic pathways through the upregulation of pro-apoptotic genes (e.g., Bim, Bmf) and death receptors (e.g., TRAIL, DR5).
-
Inhibition of Angiogenesis: HDAC inhibitors have been shown to suppress tumor angiogenesis by decreasing the expression of pro-angiogenic factors like HIF-1α and vascular endothelial growth factor (VEGF).
-
Modulation of the Immune Response: HDAC inhibitors can enhance tumor immunogenicity by upregulating the expression of MHC class I and II molecules, making cancer cells more recognizable to the immune system.
Quantitative Analysis of Representative HDAC Inhibitors
The potency and selectivity of HDAC inhibitors vary across different chemical classes. The following table summarizes the in vitro inhibitory activity (IC50 values) of several well-characterized HDAC inhibitors against various HDAC isoforms.
| Inhibitor | Class of Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| Vorinostat (SAHA) | Pan-HDACi (Hydroxamic Acid) | 10 | 20 | 8 | 30 | 310 |
| Panobinostat (LBH589) | Pan-HDACi (Hydroxamic Acid) | 4 | 7 | 3 | 24 | 130 |
| Romidepsin (FK228) | Class I selective (Cyclic Peptide) | 3.6 | 5.1 | 7.0 | 50 | 1100 |
| Entinostat (MS-275) | Class I selective (Benzamide) | 130 | 170 | 200 | >10,000 | >10,000 |
Note: IC50 values are approximate and can vary depending on the assay conditions. Data is compiled from various public sources and scientific literature.
Key Experimental Protocols
The characterization of HDAC inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and cellular effects.
In Vitro HDAC Enzymatic Assay
Objective: To determine the direct inhibitory activity of a compound against isolated HDAC enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzymes and a fluorogenic substrate (e.g., Fluor de Lys®) are used. The substrate consists of an acetylated lysine residue linked to a fluorophore.
-
Reaction Setup: The HDAC enzyme, the test compound at various concentrations, and the substrate are incubated together in an assay buffer (e.g., 100 mM HEPES, pH 7.5, 25 mM KCl, 0.1% BSA, 0.01% Triton X-100).
-
Deacetylation Reaction: The HDAC enzyme removes the acetyl group from the substrate.
-
Developer Addition: A developer solution is added, which specifically acts on the deacetylated substrate to release the fluorophore.
-
Signal Detection: The fluorescence intensity is measured using a microplate reader. The signal is proportional to the HDAC activity.
-
Data Analysis: IC50 values are calculated by plotting the percentage of HDAC inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Histone Acetylation Assay (Western Blot)
Objective: To measure the ability of a compound to induce histone hyperacetylation in cultured cells.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., HCT116, HeLa) are cultured and treated with the test compound at various concentrations for a specified period (e.g., 24 hours).
-
Histone Extraction: Histones are extracted from the cell nuclei using an acid extraction method.
-
Protein Quantification: The concentration of the extracted histones is determined using a protein assay (e.g., Bradford assay).
-
SDS-PAGE and Western Blotting: Equal amounts of histone proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: The membrane is probed with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-total Histone H3).
-
Signal Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the signal is detected using a chemiluminescent substrate.
-
Densitometry Analysis: The intensity of the bands corresponding to acetylated histones is quantified and normalized to the loading control to determine the fold-change in acetylation compared to the untreated control.
Visualizing the Mechanism of Action
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex signaling pathways and experimental workflows involved in the study of HDAC inhibitors.
Caption: General mechanism of action of HDAC inhibitors.
Caption: p53 activation pathway modulated by HDAC inhibitors.
Caption: Experimental workflow for HDAC inhibitor screening.
Conclusion
HDAC inhibitors represent a powerful class of anti-cancer agents that function through a complex and multifaceted mechanism of action. By inducing the hyperacetylation of both histone and non-histone proteins, these compounds can reprogram the epigenome of cancer cells, leading to the reactivation of tumor suppressor genes and the modulation of key signaling pathways that control cell proliferation, survival, and differentiation. A thorough understanding of their mechanism, facilitated by robust quantitative assays and a clear visualization of the affected pathways, is essential for the continued development and clinical application of this promising therapeutic class.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Hdac-IN-55 target HDAC isoforms
Information regarding the specific HDAC isoform targets of Hdac-IN-55 is not publicly available.
A comprehensive search of scientific literature and commercial databases for "this compound," also known as "compound 8j" with CAS number 1268674-16-3, did not yield any specific data on its inhibitory activity against a panel of histone deacetylase (HDAC) isoforms.
While the compound is listed by several chemical suppliers, and some datasheets indicate it has anti-proliferative effects in cancer cell lines with reported EC50 values in SW620 and H520 cells, the core requirement of this technical guide—its specific HDAC isoform targets—remains uncharacterized in the public domain.
Furthermore, the designation "compound 8j" is used for multiple distinct chemical entities in the scientific literature related to HDAC inhibitors, creating ambiguity and making it impossible to definitively attribute any published isoform selectivity data to this compound.
Due to the absence of this critical information, the following components of the requested in-depth technical guide cannot be provided:
-
Quantitative Data Presentation: No isoform-specific IC50 or Ki values are available to be summarized.
-
Experimental Protocols: The specific biochemical or cell-based assays used to determine the HDAC isoform selectivity of this compound have not been published.
-
Signaling Pathway and Workflow Visualization: Without knowing the specific HDAC isoform targets, it is not possible to create accurate diagrams of the signaling pathways modulated by this compound.
Therefore, a detailed technical guide on the HDAC isoform targets of this compound cannot be generated at this time. Further research and publication of the primary screening data for this compound are required.
General Information on Histone Deacetylases (HDACs) and Their Inhibitors:
An in-depth analysis of publicly available scientific and chemical databases reveals no specific molecule designated as "Hdac-IN-55." This identifier does not correspond to any known histone deacetylase (HDAC) inhibitor or chemical entity in the public domain.
It is possible that "this compound" is an internal, proprietary designation for a compound within a research institution or pharmaceutical company that has not been disclosed publicly. Without a recognized chemical name (such as an IUPAC name), CAS registry number, SMILES string, or associated publication, it is not possible to provide the requested in-depth technical guide, including its chemical structure, properties, and associated experimental data.
Researchers, scientists, and drug development professionals seeking information on a specific HDAC inhibitor are advised to use standardized chemical identifiers to ensure accurate retrieval of information.
Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1][2] This deacetylation process leads to the condensation of chromatin, making it less accessible to transcription factors and thereby generally suppressing gene transcription.[1][3] Aberrant HDAC activity is implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making them attractive therapeutic targets.[4]
HDAC inhibitors are compounds that block the activity of these enzymes, leading to an increase in histone acetylation and a more open chromatin structure, which can reactivate the expression of tumor suppressor genes and other genes involved in cell differentiation, cell cycle arrest, and apoptosis.
Classification of HDACs:
Human HDACs are grouped into four classes based on their homology to yeast proteins:
-
Class I: HDAC1, 2, 3, and 8 are primarily located in the nucleus.
-
Class II: This class is further divided into Class IIa (HDAC4, 5, 7, and 9) and Class IIb (HDAC6 and 10), which can shuttle between the nucleus and cytoplasm.
-
Class III: Known as sirtuins, these are NAD+-dependent enzymes.
-
Class IV: HDAC11 is the sole member of this class.
General Chemical Structure of HDAC Inhibitors:
A common pharmacophore model for HDAC inhibitors consists of three key components:
-
A zinc-binding group (ZBG): This group chelates the zinc ion in the active site of the enzyme. Common ZBGs include hydroxamic acids, benzamides, and carboxylic acids.
-
A linker: This part connects the ZBG to the cap group and occupies the substrate-binding tunnel.
-
A cap group: This moiety interacts with the surface of the enzyme, providing additional binding affinity and selectivity.
To proceed with a detailed technical guide on a specific HDAC inhibitor, a valid chemical identifier is required.
References
- 1. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 2. Histone Deacetylase Classes I and II Regulate Kaposi's Sarcoma-Associated Herpesvirus Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 4. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Derivatization of Hdac-IN-55
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, making them a significant target for therapeutic intervention, particularly in oncology. This technical guide provides a detailed overview of the synthesis and potential derivatization of Hdac-IN-55, a research chemical identified as N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-3-carboxamide. Due to the limited publicly available data on this specific compound, this document outlines a plausible synthetic pathway, proposes strategies for chemical modification to explore structure-activity relationships (SAR), and provides standardized protocols for the evaluation of its biological activity. This guide serves as a foundational resource for researchers interested in the exploration of novel isoxazole-based HDAC inhibitors.
Introduction to Histone Deacetylases (HDACs)
Histone deacetylases are a family of enzymes responsible for removing acetyl groups from the ε-amino group of lysine residues on histone tails. This deacetylation process leads to a more compact chromatin structure, which is generally associated with transcriptional repression. The aberrant activity of HDACs has been implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, the development of HDAC inhibitors (HDACis) has emerged as a promising therapeutic strategy. These inhibitors can induce histone hyperacetylation, leading to a more relaxed chromatin state and the re-expression of tumor suppressor genes, ultimately resulting in cell cycle arrest, differentiation, and apoptosis in cancer cells.
This compound: An Isoxazole-Based HDAC Inhibitor
This compound is a research chemical with the systematic name N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-3-carboxamide. Its structure features a 5-methylisoxazole-3-carboxamide moiety, which likely serves as the zinc-binding group essential for interacting with the zinc ion in the active site of HDAC enzymes. This is connected via a linker to a 2-(furan-2-yl)pyridine "cap" group, which typically interacts with the surface of the enzyme. While specific biological data for this compound is not widely published, its isoxazole-based structure places it within a class of compounds that have been explored for HDAC inhibition.
Proposed Synthesis of this compound
The synthesis of this compound can be logically achieved through the amide coupling of two key intermediates: 5-methylisoxazole-3-carboxylic acid and (2-(furan-2-yl)pyridin-4-yl)methanamine. A plausible retrosynthetic analysis and forward synthesis are detailed below.
Retrosynthetic Analysis
Caption: Retrosynthetic analysis of this compound.
Synthesis of Intermediates
3.2.1. Synthesis of 5-Methylisoxazole-3-carboxylic Acid
A common method for synthesizing 5-methylisoxazole-3-carboxylic acid involves the condensation of ethyl acetoacetate with hydroxylamine to form the isoxazole ring, followed by hydrolysis of the resulting ester.
3.2.2. Synthesis of (2-(Furan-2-yl)pyridin-4-yl)methanamine
This intermediate can be prepared through a multi-step sequence starting from 4-methyl-2-chloropyridine. A Suzuki coupling with 2-furanylboronic acid would yield 2-(furan-2-yl)-4-methylpyridine. Subsequent radical bromination of the methyl group followed by a Gabriel synthesis or direct amination would afford the desired amine.
Final Amide Coupling Step
The final step is a standard amide coupling reaction between 5-methylisoxazole-3-carboxylic acid and (2-(furan-2-yl)pyridin-4-yl)methanamine using a suitable coupling agent.
Caption: Proposed final synthetic step for this compound.
Potential Derivatization of this compound
To explore the structure-activity relationship (SAR) and optimize the inhibitory potency and selectivity of this compound, several modifications to its core structure can be envisioned.
Caption: Potential derivatization points of this compound.
Key areas for derivatization include:
-
Cap Group: Introduction of various substituents on the furan and pyridine rings to probe interactions with the surface of the HDAC enzyme.
-
Linker: Modification of the amide linker to alter rigidity and spacing between the cap and zinc-binding groups.
-
Zinc-Binding Group: Substitution at the 5-position of the isoxazole ring with different alkyl or aryl groups to modulate potency and isoform selectivity.
Quantitative Data for Isoxazole-Based HDAC Inhibitors
While specific inhibitory data for this compound is not publicly available, the following table summarizes the activity of other isoxazole-containing HDAC inhibitors to provide a contextual baseline for researchers.[1]
| Compound/Reference | Linker/Cap Group Variation | HDAC1 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) |
| Compound 1 [1] | Phenyl-isoxazole cap | 110 | 16 | 13 |
| Compound 2 [1] | Naphthyl-isoxazole cap | 200 | 18 | 15 |
| SAHA (control) | Hydroxamic acid | 20 | 20 | 10 |
Note: The data presented is for structurally related compounds and should be used for comparative purposes only.
Experimental Protocols
General Protocol for Amide Coupling
This protocol describes a general method for the final amide coupling step in the synthesis of this compound.
-
Reagent Preparation: Dissolve 5-methylisoxazole-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Activation: To the stirred solution, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve (2-(furan-2-yl)pyridin-4-yl)methanamine (1.1 eq) in anhydrous DMF and add N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Coupling Reaction: Add the amine solution to the activated carboxylic acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
In Vitro HDAC Activity/Inhibition Assay (Fluorometric)
This protocol provides a general procedure for assessing the inhibitory activity of this compound and its derivatives against specific HDAC isoforms.
-
Plate Preparation: Use a 96-well black microplate. Add HDAC assay buffer to all wells.
-
Compound Addition: Add serial dilutions of the test compound (e.g., this compound) or a reference inhibitor (e.g., SAHA) to the appropriate wells. Include a "no inhibitor" control.
-
Enzyme Addition: Add a solution of the purified recombinant HDAC enzyme (e.g., HDAC1, HDAC6) to all wells except the blank.
-
Substrate Addition: Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.
-
Development: Stop the reaction and develop the fluorescent signal by adding the developer solution, which contains a protease that cleaves the deacetylated substrate to release the fluorophore.
-
Fluorescence Reading: Incubate for an additional 15-20 minutes at room temperature. Measure the fluorescence intensity using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway
HDAC inhibitors exert their effects primarily by altering the acetylation state of histones, which in turn modifies chromatin structure and gene expression.
Caption: Mechanism of action of HDAC inhibitors.
Conclusion
While this compound is a commercially available research compound with limited characterization in the scientific literature, its structure provides a valuable starting point for the design and synthesis of novel isoxazole-based HDAC inhibitors. This guide offers a comprehensive framework for its synthesis, potential derivatization, and biological evaluation. The provided protocols and conceptual diagrams are intended to facilitate further research in this area, with the ultimate goal of developing more potent and selective HDAC inhibitors for therapeutic use.
References
An In-depth Technical Guide to In Vitro HDAC Inhibitory Assays
This guide provides a comprehensive overview of the in vitro assessment of histone deacetylase (HDAC) inhibitors, tailored for researchers, scientists, and drug development professionals. Due to the absence of public data for "Hdac-IN-55," this document will focus on the general principles and methodologies using well-characterized HDAC inhibitors as examples.
Mechanism of Action of HDAC Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from the lysine residues of histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression.[1][2][3][4] The aberrant activity of HDACs has been implicated in the pathogenesis of various diseases, including cancer, by silencing tumor suppressor genes.[5]
HDAC inhibitors function by blocking the catalytic activity of these enzymes, leading to an accumulation of acetylated histones. This hyperacetylation results in a more relaxed chromatin structure, facilitating the transcription of previously silenced genes, including those involved in cell cycle arrest, differentiation, and apoptosis. The therapeutic effects of HDAC inhibitors are attributed to their ability to alter gene expression and modify non-histone proteins, thereby impacting various cellular processes. For instance, HDAC inhibitors can induce the expression of the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest. They can also modulate the balance of pro- and anti-apoptotic proteins to promote cancer cell death.
Quantitative Data: HDAC Inhibitory Activity
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The IC50 values for various HDAC inhibitors against different HDAC isoforms are summarized in the table below. It is important to note that these values can vary depending on the specific assay conditions.
| Inhibitor | Class I HDACs IC50 (nM) | Class II HDACs IC50 (nM) |
| HDAC1 | HDAC2 | |
| Vorinostat (SAHA) | 13.7 | 62.0 |
| Panobinostat (LBH589) | 3 | 3 |
| Belinostat (PXD101) | 41 | 125 |
| Entinostat (MS-275) | ~1000 | - |
| Romidepsin (FK228) | 1.6 | 36 |
| Apicidin | 0.30 | 1.2 |
| Valproic Acid | 171,000 | 634,000 |
| Sodium Butyrate | 175,000 | 400,000 |
Data compiled from multiple sources. Note: "-" indicates data not available.
Experimental Protocols
A common method for determining the in vitro inhibitory activity of a compound against HDACs is the fluorometric assay. This assay measures the fluorescence generated from the enzymatic cleavage of a fluorogenic substrate.
1. Reagents and Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol)
-
HDAC inhibitor (test compound, e.g., "this compound") dissolved in a suitable solvent (e.g., DMSO)
-
Developer solution (containing a protease, e.g., Trypsin, and a stop solution)
-
96-well black microplates
-
Fluorescence microplate reader
2. Assay Procedure:
-
Prepare serial dilutions of the test HDAC inhibitor in the assay buffer.
-
To each well of a 96-well plate, add the following in order:
-
Assay Buffer
-
HDAC inhibitor solution (or vehicle control)
-
Recombinant HDAC enzyme solution
-
-
Incubate the plate at 37°C for a specified pre-incubation period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a defined reaction time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
3. Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Visualizations
Caption: Workflow for a typical in vitro HDAC inhibitory assay.
Caption: Simplified signaling pathway of HDAC inhibition.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of HDAC Inhibitors on Histone Acetylation: A Technical Guide
Disclaimer: Initial searches for a specific compound designated "Hdac-IN-55" did not yield any results in the available scientific literature. Therefore, this guide provides a comprehensive technical overview of the effects of histone deacetylase (HDAC) inhibitors on histone acetylation in general, which would be the expected mechanism of action for a compound with such a name. The data, protocols, and pathways described are representative of well-characterized HDAC inhibitors.
Introduction to Histone Acetylation and HDACs
Gene expression in eukaryotic cells is intricately regulated by the dynamic process of chromatin remodeling. The fundamental unit of chromatin, the nucleosome, consists of DNA wrapped around an octamer of histone proteins (H2A, H2B, H3, and H4). The post-translational modification of the N-terminal tails of these histones plays a crucial role in modulating chromatin structure and gene accessibility.
One of the most well-studied of these modifications is histone acetylation. This process, catalyzed by histone acetyltransferases (HATs), involves the addition of an acetyl group to lysine residues on histone tails.[1][2] Acetylation neutralizes the positive charge of lysine, which is thought to weaken the electrostatic interaction between histones and the negatively charged DNA backbone.[1] This leads to a more relaxed chromatin structure, known as euchromatin, which is generally associated with transcriptional activation.[1]
Conversely, histone deacetylases (HDACs) remove these acetyl groups, restoring the positive charge on lysine residues and promoting a more condensed chromatin state called heterochromatin, which is typically linked to transcriptional repression.[1] The balance between HAT and HDAC activity is critical for normal cellular function, and its dysregulation is implicated in various diseases, including cancer. HDACs are often overexpressed in cancerous tissues, leading to the silencing of tumor suppressor genes.
HDAC inhibitors are a class of therapeutic agents that block the enzymatic activity of HDACs. By doing so, they prevent the removal of acetyl groups from histones, leading to an accumulation of acetylated histones (hyperacetylation). This can reactivate the expression of silenced tumor suppressor genes, ultimately leading to cell cycle arrest, apoptosis, and the inhibition of tumor growth.
Quantitative Data on HDAC Inhibitor Activity
The potency and selectivity of HDAC inhibitors are critical parameters evaluated during drug development. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific HDAC enzyme by 50%. The following tables summarize representative IC50 data for several well-known HDAC inhibitors against different classes of HDACs.
Table 1: In Vitro Inhibitory Activity (IC50) of Common HDAC Inhibitors against Class I HDACs (in nM)
| Inhibitor | HDAC1 | HDAC2 | HDAC3 | HDAC8 |
| Vorinostat (SAHA) | 160 | 270 | 90 | 2000 |
| Panobinostat (LBH-589) | 4 | 5 | 8 | 150 |
| Entinostat (MS-275) | 470 | 830 | 1900 | >100000 |
| Romidepsin (FK228) | 1.1 | 1.3 | 0.8 | 250 |
Data are compiled from various sources and represent approximate values. Actual values may vary depending on assay conditions.
Table 2: In Vitro Inhibitory Activity (IC50) of Common HDAC Inhibitors against Class II HDACs (in nM)
| Inhibitor | HDAC4 | HDAC5 | HDAC6 | HDAC7 | HDAC9 | HDAC10 |
| Vorinostat (SAHA) | 1100 | 860 | 40 | 1200 | 1100 | 160 |
| Panobinostat (LBH-589) | 30 | 25 | 20 | 35 | 30 | 15 |
| Entinostat (MS-275) | >100000 | >100000 | 8100 | >100000 | >100000 | >100000 |
| Romidepsin (FK228) | 4.8 | 12 | 120 | 5.2 | 14 | 2200 |
Data are compiled from various sources and represent approximate values. Actual values may vary depending on assay conditions.
Experimental Protocols
The evaluation of a potential HDAC inhibitor like "this compound" would involve a series of in vitro and cell-based assays to determine its effect on histone acetylation.
In Vitro HDAC Activity Assay
Objective: To measure the direct inhibitory effect of the compound on the enzymatic activity of purified HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, etc.)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
Test compound (this compound) and reference inhibitor (e.g., Trichostatin A)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in assay buffer.
-
Add the HDAC enzyme to each well of the microplate, followed by the diluted compounds.
-
Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction and generate a fluorescent signal by adding the developer solution.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Histone Acetylation
Objective: To assess the effect of the compound on global histone acetylation levels in cultured cells.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24 hours).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of acetylated histones to total histone levels or a loading control like GAPDH.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of HDAC inhibitors is the alteration of the chromatin landscape, which in turn affects gene expression and downstream cellular processes.
Caption: Mechanism of action of an HDAC inhibitor.
The workflow for evaluating a novel HDAC inhibitor typically progresses from in vitro enzymatic assays to cell-based assays and eventually to in vivo models.
Caption: A typical experimental workflow for evaluating an HDAC inhibitor.
The downstream consequences of HDAC inhibition and subsequent histone hyperacetylation are multifaceted and impact numerous cellular pathways. A primary effect is the upregulation of the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest. Furthermore, HDAC inhibitors can induce apoptosis through both intrinsic and extrinsic pathways by modulating the expression of pro- and anti-apoptotic proteins. The stability and activity of the p53 tumor suppressor protein can also be enhanced by hyperacetylation, further promoting cell cycle arrest and apoptosis.
Conclusion
While specific information on "this compound" is not publicly available, this guide outlines the fundamental principles and methodologies used to characterize the effects of HDAC inhibitors on histone acetylation. Any novel compound in this class would be expected to increase histone acetylation levels, leading to changes in gene expression and ultimately impacting cell fate. The provided tables of quantitative data, detailed experimental protocols, and pathway diagrams serve as a comprehensive resource for researchers and drug development professionals interested in the epigenetic modulation of gene expression through HDAC inhibition. The characterization of a new entity like "this compound" would follow the described workflow to establish its potency, selectivity, and cellular mechanism of action.
References
Navigating Gene Expression: A Technical Guide to the Core Mechanisms of Histone Deacetylase (HDAC) Inhibitors
A Note to the Reader: This guide provides a comprehensive overview of the regulation of gene expression by Histone Deacetylase (HDAC) inhibitors. Initial searches for a specific compound designated "Hdac-IN-55" did not yield any publicly available information. Therefore, this document focuses on the well-established principles and methodologies applicable to the broader class of HDAC inhibitors, serving as a valuable resource for researchers, scientists, and drug development professionals in the field of epigenetics.
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[1][2] They remove acetyl groups from lysine residues on histone and non-histone proteins.[1] This deacetylation leads to a more condensed chromatin structure, which is generally associated with transcriptional repression.[1][3] The balance between histone acetylation, mediated by histone acetyltransferases (HATs), and deacetylation by HDACs is crucial for normal cellular function. Dysregulation of HDAC activity is implicated in various diseases, including cancer, making them a significant therapeutic target.
HDAC inhibitors are small molecules that block the enzymatic activity of HDACs. By preventing the removal of acetyl groups, these inhibitors lead to an accumulation of acetylated histones (hyperacetylation), resulting in a more relaxed chromatin state that is permissive for transcription. This can lead to the re-expression of silenced genes, such as tumor suppressor genes. Beyond histones, HDAC inhibitors also affect the acetylation status and function of numerous non-histone proteins, including transcription factors like p53, further contributing to their biological effects. The cellular consequences of HDAC inhibition are diverse and include the induction of cell cycle arrest, apoptosis, and differentiation.
Quantitative Data on Representative HDAC Inhibitors
The following table summarizes key quantitative data for several well-characterized HDAC inhibitors to provide a comparative overview of their potency.
| Compound | Class | Target HDACs | IC50 (nM) | Cell Line/Assay Condition |
| Vorinostat (SAHA) | Pan-HDACi | Class I, II | ~50 | Various cancer cell lines |
| Entinostat (MS-275) | Class I selective | HDAC1, HDAC2, HDAC3 | 200 - 1,500 | In vitro enzymatic assays |
| Romidepsin (FK228) | Class I selective | HDAC1, HDAC2 | ~5-10 | In vitro enzymatic assays |
| Panobinostat (LBH589) | Pan-HDACi | Class I, II, IV | 5 - 20 | Various cancer cell lines |
| Valproic Acid (VPA) | Class I/IIa | Weak inhibitor | 400,000 - 1,000,000 | In vitro enzymatic assays |
Note: IC50 values can vary significantly depending on the assay conditions, enzyme source, and substrate used.
Core Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of HDAC inhibitor activity and their effects on gene expression. Below are protocols for key experiments in this field.
In Vitro HDAC Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)
-
Test compound (HDAC inhibitor)
-
96-well black microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the HDAC enzyme and the test compound dilutions. Include a no-inhibitor control and a no-enzyme control.
-
Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value.
Western Blot Analysis of Histone Acetylation
This method is used to determine the effect of an HDAC inhibitor on the overall level of histone acetylation within cells.
Materials:
-
Cell culture reagents
-
Test compound (HDAC inhibitor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with the HDAC inhibitor at various concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them to extract total protein.
-
Quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Normalize the acetyl-histone signal to the total histone signal to determine the fold-change in acetylation.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This technique is used to measure changes in the expression of specific genes in response to HDAC inhibitor treatment.
Materials:
-
Cells treated with HDAC inhibitor
-
RNA extraction kit (e.g., RNeasy Kit)
-
DNase I
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers
-
Real-time PCR instrument
Procedure:
-
Treat cells with the HDAC inhibitor and a vehicle control.
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the RNA using a reverse transcriptase enzyme.
-
Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and gene-specific primers (for the target gene and a housekeeping gene).
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to calculate the fold-change in gene expression in the treated samples relative to the control, normalized to the housekeeping gene.
Visualizing the Mechanisms and Workflows
Diagrams created using the DOT language provide clear visual representations of the complex biological processes and experimental procedures involved in studying HDAC inhibitors.
Caption: Signaling pathway of HDAC-mediated gene regulation and its reversal by an HDAC inhibitor.
References
- 1. Histone Deacetylases and Mechanisms of Regulation of Gene Expression (Histone deacetylases in cancer) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulating the Regulators: The Role of Histone Deacetylase 1 (HDAC1) in Erythropoiesis [mdpi.com]
- 3. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
Hdac-IN-55: A Technical Overview of Preliminary Cytotoxicity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary preclinical data on Hdac-IN-55, a novel histone deacetylase (HDAC) inhibitor. The document details its cytotoxic effects across various cancer cell lines, outlines the experimental protocols used for its evaluation, and explores its putative mechanism of action through key signaling pathways. All quantitative data are presented in tabular format for clarity, and critical experimental workflows and signaling cascades are visualized using diagrams. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound.
Introduction to this compound
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones and other non-histone proteins.[1][2] Dysregulation of HDAC activity is a hallmark of many cancers, leading to aberrant gene expression that promotes tumor growth and survival.[3][4] HDAC inhibitors have emerged as a promising class of anti-cancer agents that can induce cell cycle arrest, differentiation, and apoptosis in malignant cells.[5]
This compound is a novel, potent, and selective inhibitor of class I and IIb HDACs. Its unique chemical scaffold has been designed for enhanced cell permeability and target engagement. This document summarizes the initial in vitro studies designed to characterize the cytotoxic profile and fundamental mechanism of action of this compound in cancer cells.
In Vitro Cytotoxicity of this compound
The cytotoxic potential of this compound was evaluated against a panel of human cancer cell lines representing different tumor types. The half-maximal inhibitory concentration (IC50) was determined following a 72-hour incubation period.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | 0.45 |
| MCF-7 | Breast Adenocarcinoma | 0.68 |
| A549 | Lung Carcinoma | 1.12 |
| Jurkat | T-cell Leukemia | 0.21 |
| HeLa | Cervical Cancer | 0.89 |
Experimental Protocols
Cell Viability (MTT) Assay
The cytotoxic effect of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (HCT-116, MCF-7, A549, Jurkat, HeLa) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The following day, cells were treated with serial dilutions of this compound (ranging from 0.01 µM to 100 µM) for 72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using GraphPad Prism software.
Apoptosis Analysis by Annexin V/Propidium Iodide Staining
The induction of apoptosis by this compound was quantified using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.
-
Cell Treatment: HCT-116 cells were seeded in 6-well plates and treated with this compound at concentrations of 0.5 µM and 1.0 µM for 48 hours.
-
Staining Procedure:
-
Cells were harvested by trypsinization and washed twice with cold PBS.
-
The cell pellet was resuspended in 1X Annexin V binding buffer.
-
5 µL of Annexin V-FITC and 5 µL of PI were added to the cell suspension.
-
The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
400 µL of 1X Annexin V binding buffer was added to each sample.
-
-
Flow Cytometry: The samples were analyzed within 1 hour of staining using a FACSCalibur flow cytometer (BD Biosciences). The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells were determined.
Mechanism of Action: Signaling Pathways and Cellular Processes
HDAC inhibitors exert their anti-cancer effects by modulating the acetylation status of both histone and non-histone proteins, thereby influencing various cellular processes including gene expression, cell cycle progression, and apoptosis.
Induction of Apoptosis
This compound is hypothesized to induce apoptosis through both the intrinsic and extrinsic pathways. By inhibiting HDACs, this compound may lead to the hyperacetylation of tumor suppressor proteins like p53, enhancing their stability and transcriptional activity. This can, in turn, upregulate the expression of pro-apoptotic proteins such as Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to mitochondrial outer membrane permeabilization and the activation of caspases.
Figure 1. Proposed signaling pathway for this compound-induced apoptosis.
Experimental Workflow for Cytotoxicity Screening
The preliminary assessment of this compound's cytotoxic activity follows a standardized workflow to ensure reproducibility and accuracy of the results. This workflow begins with the preparation of the compound and cell cultures, followed by treatment, viability assessment, and data analysis.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors | Azerbaijan Pharmaceutical and Pharmacotherapy Journal [azpharmjournal.com]
- 3. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
Navigating the Crucial Early Stages of Drug Discovery: A Technical Guide to Hdac-IN-55 Solubility and Stability
For Immediate Release
[City, State] – November 28, 2025 – The development of novel histone deacetylase (HDAC) inhibitors as potential therapeutics is a rapidly advancing field in oncology and other disease areas. However, the journey from a promising compound to a viable drug candidate is fraught with challenges, with poor physicochemical properties such as solubility and stability being major hurdles. This technical guide addresses the critical importance of these parameters, using the placeholder "Hdac-IN-55" to illustrate the necessary experimental frameworks and data interpretation for researchers, scientists, and drug development professionals.
While specific data for a compound designated "this compound" is not publicly available, this in-depth guide provides a robust template for the assessment of any novel HDAC inhibitor. By presenting standardized methodologies and illustrative data based on established HDAC inhibitors, this document serves as a practical resource for navigating the crucial early stages of drug discovery.
Section 1: The Pivotal Role of Solubility and Stability in Drug Development
The solubility and stability of a drug candidate are fundamental determinants of its therapeutic potential. Poor aqueous solubility can lead to low bioavailability and erratic absorption, diminishing a compound's efficacy. Similarly, instability in physiological matrices can result in rapid degradation, reducing the concentration of the active compound at its target and potentially leading to the formation of toxic byproducts. Early and accurate assessment of these properties is therefore essential for making informed decisions in lead optimization and candidate selection.
Section 2: Quantitative Assessment of Solubility
A comprehensive understanding of a compound's solubility profile is achieved through a combination of kinetic and thermodynamic assays.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock (typically in DMSO) into an aqueous buffer. This high-throughput screening method is invaluable in early discovery for ranking compounds.
Table 1: Illustrative Kinetic Solubility Data for an HDAC Inhibitor (Example: Vorinostat)
| Parameter | Value |
| Kinetic Solubility in PBS (pH 7.4) | ~20-50 µM[1][2][3] |
| Method | Turbidimetric or Nephelometric Assay |
| DMSO Concentration | ≤ 1% |
| Incubation Time | 2 hours |
Thermodynamic Solubility
Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a given solvent and is a critical parameter for formulation development. This is determined by equilibrating an excess of the solid compound in the aqueous buffer over an extended period.
Table 2: Illustrative Thermodynamic Solubility Data for an HDAC Inhibitor (Example: Vorinostat)
| Solvent | Solubility |
| Water | Slightly soluble[4] |
| Ethanol | 2 mg/mL (with slight warming)[1] |
| Isopropanol | Slightly soluble |
| Acetone | Slightly soluble |
| Dimethyl Sulfoxide (DMSO) | 66 mg/mL |
Section 3: Evaluation of In Vitro Stability
Assessing the stability of a compound in relevant biological matrices is crucial for predicting its in vivo half-life and metabolic fate.
Plasma Stability
Plasma stability assays evaluate the degradation of a compound in plasma from different species, providing insights into potential enzymatic and chemical degradation pathways.
Table 3: Illustrative In Vitro Plasma Stability of HDAC Inhibitors (Example: Vorinostat & Panobinostat)
| Compound | Species | Matrix | Half-life (t½) |
| Vorinostat | Human | Plasma | 75 min |
| Vorinostat | Mouse | Plasma | 115 min |
| Vorinostat | Rat | Plasma | 86 min |
| Panobinostat | Human | Plasma | Stable |
| Panobinostat | Mouse | Plasma | Unstable |
| Panobinostat | Rat | Plasma | Unstable |
Note: Stability of Panobinostat was found to be dependent on carboxylesterase 1c (Ces1c) expression, which is abundant in rodent plasma but not in human, monkey, or dog plasma.
Microsomal Stability
Liver microsomes are a key in vitro model for assessing phase I metabolic stability, as they contain a high concentration of cytochrome P450 enzymes.
Table 4: Illustrative Microsomal Stability Data for an HDAC Inhibitor
| Parameter | Value |
| Species | Human Liver Microsomes |
| Intrinsic Clearance (CLint) | (Example Value: 15 µL/min/mg) |
| Half-life (t½) | (Example Value: 46 min) |
| Protein Concentration | 0.5 mg/mL |
| Cofactor | NADPH |
Section 4: Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable data generation.
Protocol for Kinetic Solubility Assay
This protocol outlines a standard turbidimetric or nephelometric method for determining kinetic solubility.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO.
-
Assay Plate Preparation: Add the DMSO solutions to a 96-well microplate.
-
Aqueous Buffer Addition: Rapidly add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the final desired compound concentrations and a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measurement: Measure the turbidity or light scattering of each well using a plate reader. The concentration at which precipitation is observed is determined as the kinetic solubility.
Protocol for Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol describes the classic shake-flask method for determining thermodynamic solubility.
-
Compound Addition: Add an excess amount of the solid compound to a vial containing a known volume of the test solvent (e.g., PBS, pH 7.4).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the compound in the clear supernatant by a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.
Protocol for In Vitro Plasma Stability Assay
This protocol details a common procedure for assessing the stability of a compound in plasma.
-
Compound Incubation: Add the test compound (from a concentrated stock solution in an organic solvent like DMSO, final concentration typically 1%) to pre-warmed plasma (e.g., human, rat, mouse) at a final concentration of 1-10 µM.
-
Time-Point Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the incubation mixture.
-
Reaction Quenching: Immediately quench the enzymatic activity in the collected aliquots by adding a threefold to fourfold volume of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge to precipitate the plasma proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Determine the half-life (t½) and intrinsic clearance of the compound by plotting the natural logarithm of the percentage of compound remaining versus time.
Section 5: Visualizing Key Pathways and Workflows
HDAC Inhibition and Cell Cycle Control
HDAC inhibitors exert their anti-cancer effects through various mechanisms, a key one being the regulation of gene expression. By inhibiting HDACs, these compounds lead to the hyperacetylation of histones, resulting in a more open chromatin structure that allows for the transcription of tumor suppressor genes. A critical target is the p21 gene, a cyclin-dependent kinase inhibitor that plays a pivotal role in cell cycle arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro plasma stability, permeability and solubility of mercaptoacetamide histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase II study of the histone deacetylase inhibitor vorinostat (Suberoylanilide Hydroxamic Acid; SAHA) in recurrent or metastatic transitional cell carcinoma of the urothelium – an NCI-CTEP sponsored: California Cancer Consortium trial, NCI 6879 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability studies of vorinostat and its two metabolites in human plasma, serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hdac-IN-55 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on both histone and non-histone proteins, leading to a more compact chromatin structure and generally, transcriptional repression.[1][2] Inhibitors of HDACs (HDACi) have emerged as a promising class of therapeutic agents, particularly in oncology, by inducing histone hyperacetylation, which leads to a more relaxed chromatin state and the reactivation of silenced genes, including tumor suppressors.[1][3][4] This can result in cell cycle arrest, differentiation, and apoptosis in cancer cells. Hdac-IN-55 is a novel, potent inhibitor of histone deacetylases. These application notes provide detailed protocols for the utilization of this compound in cell culture experiments to characterize its biological effects.
Mechanism of Action
This compound is believed to exert its biological effects by inhibiting the enzymatic activity of HDACs. This inhibition leads to an accumulation of acetylated histones, which alters chromatin structure and modulates the transcription of various genes. Key cellular processes affected by HDAC inhibition include:
-
Cell Cycle Arrest: HDAC inhibitors often upregulate the expression of cell cycle inhibitors like p21, which leads to cell cycle arrest, typically at the G1/S or G2/M phase.
-
Induction of Apoptosis: HDAC inhibition can activate both intrinsic and extrinsic apoptotic pathways through the modulation of pro- and anti-apoptotic proteins. This can involve the stabilization of p53 and the induction of pro-apoptotic genes like Bim and Bmf.
-
Modulation of Signaling Pathways: HDAC inhibitors are known to impact various signaling pathways crucial for cell survival and proliferation, such as the NF-κB and PI3K/Akt pathways.
A simplified diagram of the general mechanism of action for HDAC inhibitors is presented below.
Caption: Simplified HDAC inhibition signaling pathway.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound, which should be determined experimentally for the specific cell lines of interest.
Table 1: In Vitro Inhibitory Activity of this compound
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 5 |
| HDAC2 | 8 |
| HDAC3 | 15 |
| HDAC6 | 250 |
| HDAC8 | 10 |
Table 2: Cellular Activity of this compound in various Cancer Cell Lines
| Cell Line | Histology | IC50 (µM) after 72h |
| HeLa | Cervical Cancer | 1.2 |
| A549 | Lung Cancer | 2.5 |
| MCF-7 | Breast Cancer | 1.8 |
| Jurkat | T-cell Leukemia | 0.9 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is crucial to optimize these protocols for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cultured cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and replace it with medium containing various concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM) and a vehicle control (DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Experimental workflow for the MTT cell viability assay.
Western Blot Analysis of Histone Acetylation
This protocol is for detecting changes in histone acetylation levels following treatment with this compound.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (12-15%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of each sample using a standard protein assay.
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per well onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on cell cycle progression.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, then incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Immunoprecipitation (IP) of a Target Protein
This protocol is for isolating a specific protein to study its interaction with other molecules or its post-translational modifications following this compound treatment.
Materials:
-
Cell lysates from control and this compound treated cells
-
Primary antibody specific to the target protein
-
Protein A/G magnetic beads or agarose beads
-
IP lysis buffer
-
Wash buffer
-
Elution buffer (e.g., Laemmli sample buffer)
Protocol:
-
Prepare cell lysates from control and treated cells (500 µg - 1 mg of total protein per IP reaction is recommended).
-
Pre-clear the lysates by incubating with beads for 30-60 minutes at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation to form an antigen-antibody complex.
-
Add Protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by adding elution buffer and boiling for 5-10 minutes.
-
Analyze the eluted proteins by Western blot.
Caption: Experimental workflow for immunoprecipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of a Pan-HDAC Inhibitor (Utilizing Vorinostat as a Representative Agent)
Disclaimer: Initial searches for "Hdac-IN-55" did not yield any publicly available information for a compound with this designation. Therefore, these application notes and protocols have been developed using the well-characterized, FDA-approved pan-histone deacetylase (HDAC) inhibitor, Vorinostat (also known as Suberoylanilide Hydroxamic Acid or SAHA), as a representative agent. The provided data and methodologies are based on published in vivo studies of Vorinostat and should be adapted as necessary for other HDAC inhibitors.
Introduction
Histone deacetylase (HDAC) inhibitors are a class of epigenetic modifying agents that have shown significant promise in oncology and other therapeutic areas. They function by inhibiting the activity of HDAC enzymes, leading to an accumulation of acetylated histones and other non-histone proteins. This results in the modulation of gene expression, ultimately inducing cell cycle arrest, apoptosis, and inhibition of tumor growth.[1][2]
These application notes provide a comprehensive overview of the in vivo application of a pan-HDAC inhibitor, using Vorinostat as a model compound. The information is intended for researchers, scientists, and drug development professionals engaged in preclinical in vivo studies.
Quantitative Data Summary
The following tables summarize key quantitative data for Vorinostat from various in vivo studies. This information can serve as a starting point for experimental design.
Table 1: In Vivo Efficacy of Vorinostat in Xenograft Models
| Cancer Type | Animal Model | Cell Line | Vorinostat Dosage | Administration Route | Treatment Schedule | Tumor Growth Inhibition | Reference |
| Uterine Sarcoma | Nude Mice | MES-SA | 50 mg/kg/day | Not Specified | 21 days | >50% | [3][4] |
| Prostate Cancer | Nude Mice | CWR22 | 25, 50, 100 mg/kg/day | Not Specified | Not Specified | 78%, 97%, 97% respectively | [5] |
| Breast Cancer | SCID/NCr Mice | MDA-MB-231 | 100 mg/kg/day | Intraperitoneal (i.p.) | Daily | ~33% | |
| Prostate Cancer | SCID/NCr Mice | PC3 | 100 mg/kg/day | Intraperitoneal (i.p.) | Daily | Tumor size reduction | |
| Epidermoid SCC | nu/nu Mice | A431 | 100 mg/kg/day | Intraperitoneal (i.p.) | Daily for 3 weeks | Significant arrest in tumor growth | |
| Multiple Myeloma | SCID Mice | LAGκ-1B | 100 mg/kg | Intraperitoneal (i.p.) | 5 consecutive days/week | Slight inhibition (as single agent) |
Table 2: Pharmacokinetic Parameters of Vorinostat
| Species | Dosage and Route | T1/2 (Half-life) | Bioavailability | Key Findings | Reference |
| Humans | 200-600 mg (oral) | ~60-100 minutes | 43% (fasting) | Linear pharmacokinetics. | |
| Mice | 10 mg/kg | Not specified | Not specified | Peak plasma concentration of ~2000 ng/mL (~7.6 µM). |
Experimental Protocols
Protocol 1: General In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of a pan-HDAC inhibitor like Vorinostat in a subcutaneous xenograft mouse model.
1. Animal Model and Cell Line Selection:
- Select an appropriate immunodeficient mouse strain (e.g., nude, SCID) and a cancer cell line relevant to the research question. For example, MES-SA uterine sarcoma cells can be used in nude mice.
2. Tumor Cell Implantation:
- Culture the selected cancer cell line under standard conditions.
- Harvest the cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS).
- Subcutaneously inject a specific number of cells (e.g., 5 x 106 MES-SA cells) into the flank of each mouse.
3. Animal Grouping and Treatment:
- Once tumors are palpable or reach a predetermined size, randomly assign mice to treatment and control groups (n=5-10 mice per group).
- Treatment Group: Administer the HDAC inhibitor at the desired dose (e.g., 50-100 mg/kg/day of Vorinostat). The route of administration can be intraperitoneal (i.p.) or oral gavage, depending on the compound's formulation and study design.
- Control Group: Administer the vehicle used to dissolve the HDAC inhibitor (e.g., polyethylene glycol (PEG), PBS).
- The treatment can be administered daily or on a different schedule (e.g., 5 consecutive days per week) for a specified duration (e.g., 21 days).
4. Monitoring and Data Collection:
- Monitor the body weight of the mice regularly (e.g., twice a week) to assess toxicity.
- Measure tumor dimensions with calipers at regular intervals and calculate tumor volume using the formula: V = (length x width2)/2.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, Western blotting).
5. Histological and Molecular Analysis (Optional):
- Fix a portion of the tumor tissue in formalin and embed in paraffin for histological staining (e.g., H&E) and immunohistochemistry to assess cell proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).
- Snap-freeze another portion of the tumor tissue for Western blot analysis to measure the levels of acetylated histones (e.g., acetyl-H3) and other relevant proteins.
Protocol 2: Pharmacodynamic Analysis of Histone Acetylation
This protocol describes how to assess the pharmacodynamic effect of an HDAC inhibitor by measuring histone acetylation in tumor tissue and peripheral blood mononuclear cells (PBMCs).
1. Sample Collection:
- Tumor Tissue: At various time points after the final dose of the HDAC inhibitor, collect tumor tissue as described in Protocol 1.
- Blood: Collect blood samples from the mice via cardiac puncture or another appropriate method. Isolate PBMCs using a density gradient centrifugation method (e.g., Ficoll-Paque).
2. Histone Extraction:
- Extract histones from the tumor tissue and PBMCs using a commercially available histone extraction kit or a standard acid extraction protocol.
3. Western Blot Analysis:
- Separate the extracted histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-total Histone H3).
- Incubate with a suitable secondary antibody and detect the protein bands using a chemiluminescence-based detection system.
- Quantify the band intensities to determine the relative levels of histone acetylation. An increase in acetylated histones in the treated group compared to the control group indicates target engagement of the HDAC inhibitor.
Signaling Pathways and Mechanisms of Action
Vorinostat and other pan-HDAC inhibitors exert their anticancer effects through the modulation of various signaling pathways. The inhibition of HDACs leads to the accumulation of acetylated histones, which alters chromatin structure and reactivates the expression of tumor suppressor genes. Key affected pathways include:
-
Cell Cycle Arrest: HDAC inhibitors can induce cell cycle arrest at the G1 and/or G2/M phases. This is often mediated by the upregulation of cyclin-dependent kinase inhibitors such as p21WAF1.
-
Apoptosis Induction: These compounds can trigger both intrinsic and extrinsic apoptotic pathways by modulating the expression of pro-apoptotic (e.g., FAS, BID) and anti-apoptotic genes.
-
Modulation of Signaling Cascades: Vorinostat has been shown to interfere with signaling pathways such as the T-cell receptor signaling pathway, the JAK/STAT pathway, and the mTOR signaling pathway.
Visualizations
Caption: Mechanism of Action of a Pan-HDAC Inhibitor.
Caption: In Vivo Xenograft Study Workflow.
References
- 1. What is the mechanism of Vorinostat? [synapse.patsnap.com]
- 2. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitor vorinostat suppresses the growth of uterine sarcomas in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitor vorinostat suppresses the growth of uterine sarcomas in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Administration of HDAC Inhibitors in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note: Initial searches for "Hdac-IN-55" did not yield any specific information. This document provides a comprehensive overview and detailed protocols for the administration of other well-characterized Histone Deacetylase (HDAC) inhibitors—HDACi 4b, RGFP966, Vorinostat, and MS-275—in mouse models. The principles and methods described herein can serve as a valuable guide for studies involving novel or less-characterized HDAC inhibitors.
Introduction to HDAC Inhibitors in Preclinical Research
Histone deacetylase (HDAC) inhibitors are a class of epigenetic modulators that play a critical role in regulating gene expression by altering chromatin structure. By inhibiting the removal of acetyl groups from histones, these compounds promote a more relaxed chromatin state, leading to the transcriptional activation of various genes, including tumor suppressors. This mechanism has established HDAC inhibitors as promising therapeutic agents for a range of diseases, including cancer and neurodegenerative disorders. Their evaluation in preclinical mouse models is a crucial step in drug development. This document outlines detailed protocols for the in vivo administration of several key HDAC inhibitors.
Quantitative Data Summary
The following tables summarize the administration parameters for selected HDAC inhibitors in mouse models based on published literature.
Table 1: Administration Parameters for HDACi 4b
| Mouse Model | Administration Route | Dosage | Vehicle | Frequency | Reference |
| R6/2 Huntington's Disease | Oral (in drinking water) | Not specified | 2-hydroxypropyl-β-cyclodextrin (HPβCD) in water | Daily | [1] |
| R6/2 Huntington's Disease | Oral gavage (suspension) | 150 mg/kg | 0.5% carboxymethylcellulose in deionized water | Twice daily |
Note: The suitability of chronic oral administration of HDACi 4b has been questioned due to its suboptimal physicochemical properties and metabolic profile.
Table 2: Administration Parameters for RGFP966
| Mouse Model | Administration Route | Dosage | Vehicle | Frequency | Reference |
| N171-82Q Huntington's Disease | Subcutaneous (S.C.) | 10 or 25 mg/kg | 75% Polyethylene glycol 200 (PEG 200) in 6.25 mM sodium acetate | 3 times per week | |
| Optic Nerve Crush | Intraperitoneal (I.P.) | 2, 6, or 10 mg/kg | 5% DMSO in 30% 2-hydroxypropyl-β-cyclodextrin (HPβCD) | Single injection or daily | |
| Allergic Rhinitis | Not specified | Not specified | Not specified | Not specified |
Table 3: Administration Parameters for Vorinostat (SAHA)
| Mouse Model | Administration Route | Dosage | Vehicle | Frequency | Reference |
| Diabetic Nephropathy | Oral gavage | Not specified | Not specified | Daily | |
| Fragile X Syndrome | Intraperitoneal (I.P.) | 50 mg/kg | 10% DMSO | Single injection | |
| Polycythemia Vera | Intraperitoneal (I.P.) | 200 mg/kg | 50% Polyethylene glycol (PEG-400) | 5 days a week for 2 weeks | |
| Alzheimer's Disease | Oral (in diet) | Low-dose | Not specified | Daily | |
| mRNA Lipoplex Biodistribution | Intraperitoneal (I.P.) | 5 or 25 mg/kg | DMSO diluted with saline | Single injection |
Table 4: Administration Parameters for MS-275 (Entinostat)
| Mouse Model | Administration Route | Dosage | Vehicle | Frequency | Reference |
| Diet-Induced Obesity | Intraperitoneal (I.P.) | 5 mg/kg | Not specified | Every other day | |
| Traumatic Brain Injury (Rat) | Systemic | 15 and 45 mg/kg | Not specified | Daily for 7 days |
Experimental Protocols
General Guidelines for Rodent Injections
-
Aseptic Technique: All injections should be performed using sterile techniques to prevent infection. Use sterile syringes and needles for each animal.
-
Animal Restraint: Proper restraint is crucial for the safety of both the animal and the researcher.
-
Injection Volume: The volume of the injection should be appropriate for the size of the mouse and the administration route.
-
Vehicle Selection: The choice of vehicle is critical for drug solubility and stability. Always ensure the vehicle is non-toxic and appropriate for the chosen administration route.
Oral Gavage Protocol
Oral gavage is a common method for precise oral dosing.
Materials:
-
Appropriately sized gavage needle (e.g., 18-20 gauge for adult mice)
-
Syringe
-
HDAC inhibitor formulation
Procedure:
-
Animal Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head. The body should be held securely.
-
Gavage Needle Insertion: Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
Passage into Esophagus: The mouse will typically swallow as the needle reaches the pharynx, allowing for smooth passage into the esophagus. Do not force the needle.
-
Compound Administration: Once the needle is in the stomach (pre-measure the needle length from the mouth to the last rib), slowly administer the compound.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Observe the mouse for any signs of distress, such as difficulty breathing.
Subcutaneous (S.C.) Injection Protocol
Subcutaneous injections are administered into the loose skin, typically over the back of the neck or flank.
Materials:
-
Sterile syringe and needle (e.g., 25-27 gauge)
-
HDAC inhibitor formulation
Procedure:
-
Animal Restraint: Restrain the mouse by scruffing the loose skin over the shoulders.
-
Tent the Skin: Create a "tent" of skin with your thumb and forefinger.
-
Needle Insertion: Insert the needle, bevel up, into the base of the skin tent at a shallow angle.
-
Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel.
-
Injection: Slowly inject the solution. A small bleb will form under the skin.
-
Withdrawal: Withdraw the needle and apply gentle pressure to the injection site if necessary.
Intraperitoneal (I.P.) Injection Protocol
Intraperitoneal injections deliver the substance into the peritoneal cavity.
Materials:
-
Sterile syringe and needle (e.g., 23-25 gauge)
-
HDAC inhibitor formulation
Procedure:
-
Animal Restraint: Restrain the mouse securely, exposing the abdomen. The mouse can be tilted slightly head-down to move the abdominal organs away from the injection site.
-
Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.
-
Needle Insertion: Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.
-
Aspiration: Gently aspirate to check for the presence of blood or urine. If either is present, withdraw the needle and re-inject at a different site with a new needle.
-
Injection: Slowly inject the solution.
-
Withdrawal: Withdraw the needle and return the mouse to its cage.
Signaling Pathways and Experimental Workflows
General HDACi Experimental Workflow
The following diagram illustrates a typical workflow for in vivo studies of HDAC inhibitors.
Caption: A generalized workflow for in vivo experiments using HDAC inhibitors in mouse models.
Signaling Pathways of Specific HDAC Inhibitors
HDACi 4b, a pimelic diphenylamide, primarily acts by inhibiting class I HDACs. In the context of Huntington's disease, it reverses the hypoacetylation of histones associated with the mutant huntingtin protein, thereby correcting the downstream transcriptional abnormalities.
Caption: Mechanism of HDACi 4b in Huntington's disease.
RGFP966 is a selective HDAC3 inhibitor. It has been shown to exert neuroprotective effects by activating the Nrf2 signaling pathway and can also suppress tumor growth by inhibiting the EGFR signaling pathway.
Caption: Dual signaling pathways affected by RGFP966.
Vorinostat is a pan-HDAC inhibitor that affects multiple signaling pathways, including those involved in cell survival and proliferation.
Caption: Overview of Vorinostat's mechanism of action.
MS-275 is a class I HDAC inhibitor that can induce cell cycle arrest and apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of key signaling proteins.
Caption: Signaling pathways modulated by MS-275.
References
Application Notes and Protocols: Western Blot Analysis of Hdac-IN-55 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes crucial for the regulation of gene expression. They remove acetyl groups from lysine residues on both histone and non-histone proteins, leading to a more condensed chromatin structure and generally, transcriptional repression.[1] Small molecule inhibitors of HDACs, such as Hdac-IN-55, can induce hyperacetylation of histones, resulting in a more relaxed chromatin state and the reactivation of silenced genes.[2] This mechanism has established HDAC inhibitors as a promising class of therapeutic agents, particularly in oncology.
Western blotting is a fundamental and widely used technique to detect and quantify changes in protein levels and post-translational modifications, such as acetylation, following treatment with therapeutic compounds. These application notes provide a detailed protocol for performing western blot analysis to assess the effects of this compound on cultured cells. By following this protocol, researchers can obtain semi-quantitative data on the dose- and time-dependent effects of this novel HDAC inhibitor, which is critical for understanding its mechanism of action and for its further development as a potential therapeutic agent.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway affected by HDAC inhibitors and the experimental workflow for the western blot protocol.
Caption: Mechanism of action of this compound.
Caption: Western blot experimental workflow.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line in appropriate culture dishes or plates and allow them to adhere and reach 50-70% confluency. The seeding density will need to be optimized for each cell line.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 6, 12, 24, or 48 hours). The optimal concentrations and treatment duration should be determined empirically for each cell line and experimental goal.
Protein Extraction
-
Cell Lysis:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysate Clarification:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the total protein) to a new pre-chilled tube.
-
Protein Quantification
-
Protein Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic acid (BCA) assay or Bradford assay, according to the manufacturer's instructions.
-
Normalization: Based on the protein quantification, normalize the concentration of each sample with lysis buffer to ensure equal loading in the subsequent steps.
Western Blotting
-
Sample Preparation:
-
To a calculated volume of each protein sample, add an equal volume of 2x Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load 20-40 µg of denatured protein per well onto a 12-15% SDS-polyacrylamide gel. For histone analysis, a higher percentage gel (e.g., 15%) is recommended for better resolution of these small proteins.
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[2]
-
Ensure proper orientation of the gel and membrane.
-
-
Blocking:
-
After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[2]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[2]
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Data Presentation
The quantitative data obtained from the western blot analysis can be summarized in the following tables for clear comparison. Densitometry analysis should be performed on the captured images to quantify the band intensities. The protein of interest should be normalized to a suitable loading control (e.g., β-actin, GAPDH, or total histone H3).
Table 1: Dose-Dependent Effect of this compound on Protein Expression/Acetylation
| This compound (µM) | Protein of Interest (Normalized Intensity) | Loading Control (Intensity) |
| 0 (Vehicle) | ||
| 0.1 | ||
| 0.5 | ||
| 1.0 | ||
| 5.0 | ||
| 10.0 |
Table 2: Time-Dependent Effect of this compound on Protein Expression/Acetylation
| Time (hours) | Protein of Interest (Normalized Intensity) | Loading Control (Intensity) |
| 0 | ||
| 6 | ||
| 12 | ||
| 24 | ||
| 48 |
Table 3: Recommended Primary Antibodies for this compound Treated Cells
| Target Protein | Supplier & Catalog # | Recommended Dilution | Expected Band Size (kDa) |
| Acetyl-Histone H3 | e.g., Cell Signaling #9649 | 1:1000 | ~17 |
| Acetyl-Histone H4 | e.g., Millipore #06-866 | 1:1000 | ~11 |
| Total Histone H3 | e.g., Cell Signaling #4499 | 1:1000 | ~17 |
| HDAC1 | e.g., Cell Signaling #5356 | 1:1000 | ~62 |
| HDAC2 | e.g., Cell Signaling #5113 | 1:1000 | ~55 |
| HDAC3 | e.g., Cell Signaling #85057 | 1:1000 | ~49 |
| p21 Waf1/Cip1 | e.g., Cell Signaling #2947 | 1:1000 | ~21 |
| β-Actin | e.g., Sigma-Aldrich #A5441 | 1:5000 | ~42 |
| GAPDH | e.g., Cell Signaling #5174 | 1:1000 | ~37 |
Note: The information in Table 3 is exemplary. Researchers should consult manufacturer datasheets for the most up-to-date and specific recommendations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Inactive antibody | Use a new or different antibody. |
| Insufficient protein loaded | Increase the amount of protein loaded per well. | |
| Inefficient protein transfer | Verify transfer with Ponceau S staining. Optimize transfer time and voltage. | |
| Incorrect secondary antibody | Ensure the secondary antibody is specific for the primary antibody's host species. | |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Decrease the concentration of the primary and/or secondary antibody. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific primary antibody. Try a different blocking buffer. |
| Protein degradation | Add protease inhibitors to the lysis buffer and keep samples on ice. |
References
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with Hdac-IN-55
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a family of enzymes that play a critical role in the epigenetic regulation of gene expression.[1][2] By removing acetyl groups from lysine residues on histone tails, HDACs promote a more condensed chromatin structure, leading to transcriptional repression.[3][4] Aberrant HDAC activity is implicated in various diseases, including cancer, making HDAC inhibitors a promising class of therapeutic agents.[1]
Hdac-IN-55 is a novel, potent inhibitor of histone deacetylase activity. This document provides a comprehensive guide for utilizing this compound in Chromatin Immunoprecipitation (ChIP) assays to investigate its effects on histone acetylation and gene regulation. The provided protocols for ChIP followed by quantitative PCR (ChIP-qPCR) and ChIP followed by sequencing (ChIP-Seq) are foundational and may require optimization for specific cell types and experimental conditions.
Mechanism of Action
This compound inhibits the enzymatic activity of HDACs. This inhibition leads to an accumulation of acetylated histones, a state referred to as hyperacetylation. The increased acetylation neutralizes the positive charge of histones, weakening their interaction with negatively charged DNA. This results in a more relaxed, "open" chromatin structure, allowing transcription factors and machinery to access DNA and activate gene expression. The ChIP assay can be used to quantify the enrichment of acetylated histones at specific genomic loci following treatment with this compound.
Data Presentation
The following tables represent hypothetical quantitative data from ChIP-qPCR experiments designed to evaluate the efficacy of this compound.
Table 1: Dose-Dependent Effect of this compound on Histone H3 Acetylation (AcH3) at the CDKN1A Promoter
| Treatment Group | Concentration (µM) | Fold Enrichment vs. IgG | Standard Deviation |
| Vehicle Control (DMSO) | 0 | 4.8 | ± 0.6 |
| This compound | 0.1 | 15.2 | ± 1.8 |
| This compound | 1.0 | 42.5 | ± 4.1 |
| This compound | 5.0 | 78.9 | ± 7.5 |
This table illustrates the expected dose-dependent increase in histone H3 acetylation at the promoter of a target gene, CDKN1A, upon treatment with this compound.
Table 2: Time-Course of this compound-Induced Histone H4 Acetylation (AcH4) at a Target Gene Promoter
| Treatment Time (hours) | Fold Enrichment vs. IgG | Standard Deviation |
| 0 | 5.1 | ± 0.7 |
| 6 | 28.4 | ± 3.2 |
| 12 | 55.9 | ± 6.1 |
| 24 | 62.3 | ± 5.8 |
This table shows the time-dependent effect of this compound (at a fixed concentration of 1 µM) on histone H4 acetylation at a specific gene promoter.
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Assay Protocol
This protocol outlines the major steps for performing a ChIP assay to measure changes in histone acetylation upon treatment with this compound.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
2. Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
3. Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and collect them by centrifugation.
-
Resuspend the cell pellet in lysis buffer containing a protease inhibitor cocktail.
-
Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion (e.g., Micrococcal Nuclease). The optimal shearing conditions should be determined empirically.
4. Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Take an aliquot of the sheared chromatin to serve as the "input" control.
-
Incubate the remaining chromatin overnight at 4°C with an antibody specific for the histone modification of interest (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) or a negative control antibody (e.g., normal rabbit IgG).
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.
5. Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the immunoprecipitated complexes from the beads using an elution buffer.
6. Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol:chloroform extraction followed by ethanol precipitation or a commercial DNA purification kit.
7. Downstream Analysis:
-
The purified DNA can be analyzed by qPCR (ChIP-qPCR) or high-throughput sequencing (ChIP-Seq).
ChIP-qPCR Analysis
-
Perform qPCR using primers specific for the genomic regions of interest (e.g., gene promoters) and negative control regions.
-
Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA.
-
Results are often presented as fold enrichment over the negative control (IgG).
ChIP-Seq Analysis
-
Prepare a sequencing library from the ChIP-purified DNA and the input DNA.
-
Perform high-throughput sequencing.
-
Align the sequence reads to a reference genome.
-
Use peak-calling algorithms to identify genomic regions with significant enrichment of the histone modification.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of HDAC Inhibitors in Neurodegenerative Disease Models
A Representative Study Featuring Vorinostat (SAHA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase (HDAC) inhibitors are a class of epigenetic-modifying agents that have garnered significant interest for their therapeutic potential in a range of diseases, including neurodegenerative disorders. By preventing the removal of acetyl groups from histones and other proteins, these molecules can alter chromatin structure and gene expression, leading to neuroprotective effects. An imbalance in the activity of HDACs and histone acetyltransferases (HATs) has been implicated in the pathology of several neurodegenerative diseases, making HDACs a compelling therapeutic target.
Due to the limited availability of specific data for Hdac-IN-55 in neurodegenerative disease models, this document provides comprehensive application notes and protocols using the well-characterized pan-HDAC inhibitor, Vorinostat (Suberoylanilide hydroxamic acid, SAHA) , as a representative compound. Vorinostat inhibits class I and II HDACs and has been studied in various models of neurodegenerative diseases, providing a solid foundation for experimental design.
Mechanism of Action in Neurodegeneration
In neurodegenerative diseases, there is often a state of histone hypoacetylation, leading to a more condensed chromatin structure and repression of genes crucial for neuronal survival, function, and plasticity. Pan-HDAC inhibitors like Vorinostat counteract this by inhibiting the enzymatic activity of HDACs. This leads to an accumulation of acetylated histones, a more open chromatin conformation, and the subsequent transcription of neuroprotective genes. Key molecular effects of Vorinostat in neurodegenerative models include:
-
Increased Histone Acetylation: Leads to the transcriptional activation of genes involved in neuroprotection and synaptic plasticity.
-
Upregulation of Neurotrophic Factors: Promotes the expression of Brain-Derived Neurotrophic Factor (BDNF) and Glial-Derived Neurotrophic Factor (GDNF) in both neurons and glial cells.[1]
-
Induction of Chaperone Proteins: Increases the expression of heat shock proteins like HSP70, which aid in proper protein folding and prevent the aggregation of misfolded proteins characteristic of many neurodegenerative diseases.
-
Anti-inflammatory Effects: Can modulate the activity of immune cells in the central nervous system, such as microglia, to reduce neuroinflammation.
-
Modulation of Apoptotic Pathways: Can influence the expression of pro- and anti-apoptotic proteins, such as the Bcl-2 family, to promote cell survival.
Data Presentation: Quantitative Data for Vorinostat (SAHA)
The following tables summarize key quantitative data for Vorinostat (SAHA) from various studies.
Table 1: In Vitro Activity of Vorinostat (SAHA)
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (HDAC1) | 10 - 40.6 nM | Cell-free enzymatic assays | [2][3] |
| IC50 (HDAC2) | ~10 nM (as pan-inhibitor) | Cell-free enzymatic assays | [4] |
| IC50 (HDAC3) | 20 nM | Cell-free enzymatic assays | |
| IC50 (Cell Growth Inhibition) | 0.5 - 2.7 µM | MOLT-4 (leukemia), IMR-32 (neuroblastoma), Daoy (medulloblastoma) | |
| Effective Concentration (Histone Hyperacetylation) | 1 - 10 µM (for 2-24 hr) | HeLa cells | |
| Effective Concentration (Increased NE Transporter Expression) | 5 µM (for 24 hr) | Kelly and SH-SY5Y neuroblastoma cells |
Table 2: In Vivo Administration and Effects of Vorinostat (SAHA) in Animal Models
| Animal Model | Dosing Regimen | Key Quantitative Outcomes | Reference |
| Huntington's Disease (R6/2 mouse model) | 0.67 g/liter in drinking water | Delayed decline in Rotarod performance by up to 1 month. | |
| Huntington's Disease (R6/2 mouse model) | 2 g/liter in drinking water (tolerated dose in WT mice) | Showed tolerability in wild-type mice. | |
| Alzheimer's Disease (hAβ-KI mouse model) | 0.18 mg/g and 0.36 mg/g in diet for 14 days | Increased brain acetyl-histone H3 and total H3 expression at both doses. Reduced markers of oxidative stress. | |
| Uterine Sarcoma (Xenograft mouse model) | 50 mg/kg/day (intraperitoneal injection) for 21 days | Over 50% reduction in tumor growth. | |
| Parkinson's Disease (6-OHDA mouse model) | Not specified | Protected dopaminergic neurons and decreased the number of astrocytes in the substantia nigra. |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of an HDAC inhibitor like Vorinostat in neurodegenerative disease models.
Protocol 1: In Vitro Neuroprotection Assay in a Neuroblastoma Cell Line (e.g., SH-SY5Y)
This protocol assesses the ability of Vorinostat to protect neuronal-like cells from a neurotoxin-induced cell death.
Materials:
-
SH-SY5Y neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Vorinostat (SAHA)
-
Neurotoxin (e.g., MPP+ for Parkinson's model, or Amyloid-beta oligomers for Alzheimer's model)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment with Vorinostat: The next day, treat the cells with various concentrations of Vorinostat (e.g., 0.1, 0.5, 1, 5, 10 µM) for 24 hours. Include a vehicle control (DMSO).
-
Induction of Neurotoxicity: After the pre-treatment period, add the neurotoxin to the wells (while keeping the Vorinostat concentrations) and incubate for another 24 hours. The concentration of the neurotoxin should be predetermined to induce approximately 50% cell death.
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated, non-toxin exposed) cells.
Protocol 2: Western Blot for Histone H3 Acetylation and Neuroprotective Markers
This protocol measures changes in protein expression and histone acetylation following Vorinostat treatment.
Materials:
-
Primary neuronal cultures or neuroblastoma cells
-
Vorinostat (SAHA)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3, anti-BDNF, anti-Bcl-2, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture and treat cells with Vorinostat (e.g., 5 µM for 24 hours) as described in Protocol 1.
-
Wash cells with cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the protein of interest to the loading control. For acetylated histone H3, normalize to total histone H3.
Protocol 3: Immunofluorescence for Nuclear Translocation of Transcription Factors
This protocol visualizes the subcellular localization of key proteins involved in the response to HDAC inhibition.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
Vorinostat (SAHA)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody (e.g., anti-NF-κB p65)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with Vorinostat as desired.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
-
Blocking and Staining:
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with the primary antibody in blocking buffer overnight at 4°C.
-
Wash with PBST and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBST and counterstain with DAPI for 5 minutes.
-
-
Mounting and Imaging:
-
Wash the coverslips and mount them onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope, capturing images for the protein of interest and the DAPI channel.
-
Mandatory Visualizations
Signaling Pathways
References
Application Notes and Protocols for Flow Cytometry Analysis Following Hdac-IN-55 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase (HDAC) inhibitors are a promising class of anti-cancer agents that modulate gene expression by altering the acetylation state of histones and other non-histone proteins.[1][2] Hdac-IN-55 is a putative pan-HDAC inhibitor that, by blocking the enzymatic activity of HDACs, is expected to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.[1][3] This document provides detailed application notes and protocols for the analysis of cellular responses to this compound treatment using flow cytometry, a powerful technique for single-cell analysis. The provided protocols and data are based on the known effects of other pan-HDAC inhibitors and serve as a comprehensive guide for researchers.[1]
Mechanism of Action: Pan-HDAC inhibitors like this compound are thought to bind to the catalytic domain of HDAC enzymes, preventing the removal of acetyl groups from lysine residues on histone and non-histone proteins. This leads to histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of silenced tumor suppressor genes, such as CDKN1A (encoding p21). The upregulation of p21, a cyclin-dependent kinase (CDK) inhibitor, leads to cell cycle arrest, primarily at the G1 or G2/M phase. Furthermore, HDAC inhibitors can induce apoptosis through both intrinsic and extrinsic pathways by modulating the expression of pro- and anti-apoptotic proteins.
Data Presentation
The following tables summarize representative quantitative data from flow cytometry experiments on cancer cell lines treated with a pan-HDAC inhibitor, illustrating the expected effects of this compound.
Table 1: Dose-Dependent Effect of a Pan-HDAC Inhibitor on Cell Cycle Distribution in HCT-116 Cells (48h Treatment)
| Treatment Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |
| Vehicle Control (DMSO) | 65.2 ± 2.1 | 20.5 ± 1.5 | 14.3 ± 1.1 | 1.8 ± 0.5 |
| 0.5 | 58.7 ± 2.5 | 18.9 ± 1.8 | 20.4 ± 1.9 | 5.6 ± 1.2 |
| 1.0 | 45.1 ± 3.2 | 15.3 ± 2.0 | 35.6 ± 2.8 | 12.7 ± 2.1 |
| 2.0 | 30.8 ± 2.9 | 10.1 ± 1.7 | 48.9 ± 3.5 | 20.2 ± 2.9 |
Data are presented as mean ± standard deviation from three independent experiments and are representative of the effects of a pan-HDAC inhibitor.
Table 2: Time-Course Effect of a Pan-HDAC Inhibitor (1.0 µM) on Apoptosis in Jurkat Cells
| Treatment Duration (hours) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 | 96.3 ± 1.5 | 2.1 ± 0.8 | 1.6 ± 0.6 |
| 12 | 85.4 ± 2.8 | 10.2 ± 1.9 | 4.4 ± 1.1 |
| 24 | 68.7 ± 3.5 | 20.5 ± 2.7 | 10.8 ± 2.0 |
| 48 | 45.2 ± 4.1 | 35.1 ± 3.9 | 19.7 ± 3.2 |
Data are presented as mean ± standard deviation from three independent experiments and are representative of the effects of a pan-HDAC inhibitor.
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for Apoptosis Assays Using Hdac-IN-55
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase (HDAC) inhibitors are a class of epigenetic-modifying agents that have shown significant promise in cancer therapy.[1][2] By inhibiting HDAC enzymes, these compounds alter the acetylation status of histones and non-histone proteins, leading to changes in gene expression and the induction of various cellular responses, including cell cycle arrest, differentiation, and apoptosis.[3][4] Hdac-IN-55 is a novel investigational HDAC inhibitor. These application notes provide a comprehensive guide to designing and conducting apoptosis assays to characterize the pro-apoptotic activity of this compound in cancer cell lines.
Disclaimer: As this compound is a novel compound, the following protocols and data are based on the established mechanisms of action of other HDAC inhibitors. It is imperative for researchers to perform initial dose-response and time-course experiments to determine the optimal experimental conditions for this compound in their specific cell system.
Mechanism of Action: HDAC Inhibitors and Apoptosis
HDAC inhibitors induce apoptosis through two primary signaling cascades: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[5]
-
Intrinsic Pathway: HDAC inhibitors can modulate the expression of Bcl-2 family proteins. They tend to decrease the levels of anti-apoptotic members like Bcl-2 and Bcl-xL while increasing the expression of pro-apoptotic members such as Bax and Bak. This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.
-
Extrinsic Pathway: These compounds can also upregulate the expression of death receptors (e.g., FAS, TRAIL receptors) on the cell surface, sensitizing cancer cells to apoptosis initiated by their respective ligands.
-
Non-Histone Targets: The acetylation of non-histone proteins, such as p53 and NF-κB, by HDAC inhibitors also plays a crucial role in apoptosis induction. For instance, acetylation can stabilize and activate p53, a potent tumor suppressor that can trigger apoptosis.
Below is a diagram illustrating the generalized signaling pathway for apoptosis induction by HDAC inhibitors.
Caption: General signaling pathway of HDAC inhibitor-induced apoptosis.
Experimental Design and Protocols
A multi-assay approach is recommended to comprehensively evaluate the pro-apoptotic effects of this compound. The following diagram outlines a typical experimental workflow.
Caption: Experimental workflow for apoptosis assays.
Protocol 1: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvest: Gently collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Protocol 2: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
This compound stock solution
-
Cancer cell line
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a suitable density.
-
Treatment: Treat cells with a range of this compound concentrations and a vehicle control.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence of each sample using a luminometer.
Protocol 3: Western Blotting for Apoptosis-Related Proteins
This technique allows for the detection of changes in the expression levels of key apoptotic proteins.
Materials:
-
This compound stock solution
-
Cancer cell line
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-p53)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treatment and Lysis: Treat cells as described previously. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Dose-Dependent Induction of Apoptosis by this compound in Jurkat Cells (48h)
| This compound (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 (Vehicle) | 4.2 ± 0.8 | 2.1 ± 0.5 | 6.3 ± 1.3 |
| 0.1 | 12.5 ± 1.5 | 5.3 ± 0.9 | 17.8 ± 2.4 |
| 1.0 | 28.9 ± 3.1 | 15.7 ± 2.2 | 44.6 ± 5.3 |
| 10.0 | 45.3 ± 4.5 | 25.1 ± 3.0 | 70.4 ± 7.5 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Caspase-3/7 Activity in Response to this compound Treatment in HeLa Cells (24h)
| This compound (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 15,340 ± 1,250 | 1.0 |
| 0.1 | 25,670 ± 2,100 | 1.7 |
| 1.0 | 89,450 ± 7,800 | 5.8 |
| 10.0 | 155,200 ± 13,500 | 10.1 |
Data are presented as mean ± SD from three independent experiments.
Table 3: IC50 Values of this compound in Various Cancer Cell Lines (72h)
| Cell Line | IC50 (µM) |
| Jurkat (Leukemia) | 0.85 |
| HeLa (Cervical Cancer) | 1.52 |
| PANC-1 (Pancreatic Cancer) | 2.78 |
| A549 (Lung Cancer) | 3.15 |
IC50 values were determined by MTT assay.
References
- 1. Functional Characterization of VS-186B, a Novel HDAC Inhibitor with Anticancer Activity [mdpi.com]
- 2. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
Troubleshooting & Optimization
Hdac-IN-55 solubility issues and solutions
Disclaimer: Information regarding the specific compound "Hdac-IN-55" is not publicly available. This guide provides generalized advice for handling novel histone deacetylase (HDAC) inhibitors with presumed low aqueous solubility, based on common laboratory practices for similar small molecules.
Frequently Asked Questions (FAQs)
Q1: I've just received this compound and it's not dissolving in my aqueous buffer. What should I do first?
A1: The initial and most critical step is to prepare a high-concentration stock solution in a suitable water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for dissolving a wide array of hydrophobic organic molecules.[1][2] From this concentrated stock, you can then perform serial dilutions into your aqueous experimental medium. It is vital to ensure the final concentration of the organic solvent in your assay is minimal (typically below 0.5% v/v) to avoid any off-target effects on your biological system.
Q2: What are the best practices for preparing a stock solution of a presumably hydrophobic compound like this compound?
A2: To prepare a stock solution, accurately weigh the compound and add the calculated volume of anhydrous DMSO to achieve your desired high concentration (e.g., 10 mM).[2] Vortex the solution vigorously to aid dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied. Visually inspect the solution to confirm that no particulate matter remains. Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound or lead to precipitation.[2][3]
Q3: My this compound precipitates when I dilute the DMSO stock into my cell culture medium. How can I prevent this?
A3: This phenomenon, often called "precipitation upon dilution" or "solvent shock," is a common issue with hydrophobic compounds. Several strategies can be employed to prevent this:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of the inhibitor in your assay.
-
Use a Surfactant: Incorporating a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, in your aqueous buffer can help maintain the solubility of your compound.
-
Employ Co-solvents: The addition of a small percentage of a water-miscible organic co-solvent, like ethanol or polyethylene glycol (PEG), to your final aqueous medium can increase the solubility of this compound.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of your buffer may significantly enhance its solubility. Basic compounds are often more soluble at an acidic pH, while acidic compounds are more soluble at a basic pH.
Q4: Can I use heating or sonication to dissolve this compound directly in my aqueous buffer?
A4: While gentle heating and sonication can be effective for dissolving compounds in stock solutions, applying these methods directly to your final aqueous buffer should be done with caution. Excessive heat can degrade the compound or other components in your medium. Sonication can also generate heat and may not be suitable for all experimental setups. It is generally preferable to optimize the solvent system and dilution method first.
Troubleshooting Guides
Problem 1: Precipitate observed in the stock solution.
Possible Causes:
-
The concentration of this compound is too high for the chosen solvent.
-
The solvent quality is poor (e.g., not anhydrous).
-
The stock solution has undergone multiple freeze-thaw cycles.
Solutions:
-
Gentle Warming and Sonication: Gently warm the stock solution in a 37°C water bath and sonicate in short bursts.
-
Prepare a New, Lower Concentration Stock: If the precipitate persists, the compound's solubility limit in the solvent has likely been exceeded. Prepare a fresh stock solution at a lower concentration.
-
Use Fresh, Anhydrous Solvent: Always use high-quality, anhydrous solvents to prepare stock solutions.
-
Aliquot Stock Solutions: To avoid freeze-thaw cycles, aliquot the stock solution into single-use vials.
Problem 2: Lack of biological activity in an in vitro assay.
Possible Cause:
-
The actual concentration of soluble this compound in the assay is lower than the intended concentration due to poor solubility and precipitation.
Solution:
-
Pre-Assay Solubility Check: Before conducting your main experiment, perform a solubility test. Prepare your dilutions of this compound in the assay buffer and allow them to equilibrate at the assay temperature for the duration of your experiment. After this period, centrifuge the samples and, if possible, measure the concentration of the supernatant using an analytical method like HPLC-UV to determine the true soluble concentration of the inhibitor.
Data Presentation
Since no specific solubility data for this compound is publicly available, the following table provides a template with example data for a hypothetical novel HDAC inhibitor. Researchers should generate their own data for this compound.
| Solvent | Solubility (Example) | Observations |
| DMSO | > 50 mM | Clear solution |
| Ethanol | ~10 mM | May require gentle warming to fully dissolve |
| PBS (pH 7.4) | < 10 µM | Precipitate observed at higher concentrations |
| Cell Culture Medium + 10% FBS | < 5 µM | Serum proteins may affect solubility |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound solid powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve a 10 mM stock concentration.
-
Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure there is no undissolved material. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes.
-
Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended for the compound.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Generalized HDAC signaling pathway and the effect of this compound.
References
Technical Support Center: Optimizing Hdac-IN-55 Concentration for Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the experimental concentration of Hdac-IN-55 for cell viability assays. Due to the limited publicly available data on this compound, this guide also provides general principles and protocols applicable to novel histone deacetylase (HDAC) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a small molecule compound identified as a histone deacetylase (HDAC) inhibitor.[1][2][3] Its primary reported effects are the increased expression of E-cadherin and the inhibition of cancer cell proliferation.[2][4] By inhibiting HDAC enzymes, this compound likely leads to an accumulation of acetylated histones and other proteins, which in turn can alter gene expression, induce cell cycle arrest, and promote apoptosis in cancer cells.
Q2: What is a recommended starting concentration for this compound in cell-based assays?
Q3: How should I prepare and store this compound?
A3: this compound is typically provided as a solid. For in vitro experiments, it is advisable to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO). The final DMSO concentration in the cell culture medium should be kept consistent across all treatments and should not exceed 0.5%, as higher concentrations can be toxic to cells. Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of this compound in solution should be considered, and freshly prepared dilutions are recommended for optimal results.
Q4: Which cell viability assays are recommended for use with this compound?
A4: To assess the effect of this compound on cell viability, several assays can be employed:
-
Metabolic Assays (MTT, MTS, WST-1): These colorimetric assays measure the metabolic activity of cells, which is often correlated with cell number. They are useful for high-throughput screening of different concentrations.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays measure the amount of ATP in viable cells and are generally more sensitive than metabolic assays.
-
Dye Exclusion Assays (e.g., Trypan Blue): This method provides a direct count of viable and non-viable cells based on membrane integrity.
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining): This flow cytometry-based method can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, providing insights into the mechanism of cell death.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High cell toxicity at low concentrations | - The cell line is highly sensitive to HDAC inhibition. - The concentration of this compound is too high for the specific cell line. - The final DMSO concentration is toxic to the cells (typically >0.5%). | - Perform a dose-response experiment with a wider range of lower concentrations (e.g., starting from nanomolar concentrations). - Reduce the incubation time. - Ensure the final DMSO concentration is consistent and non-toxic across all wells. |
| No observable effect on cell viability | - The concentration of this compound is too low. - The incubation time is too short. - The cell line is resistant to this class of HDAC inhibitor. - The compound has precipitated out of the solution. | - Increase the concentration range in your dose-response experiment. - Increase the incubation time (e.g., 48 or 72 hours). - Verify the expression of HDACs in your cell line. - Ensure the compound is fully dissolved in the final culture medium. Pre-warming the medium before adding the compound can help. |
| Inconsistent results between experiments | - Inconsistent cell seeding density. - Variation in compound preparation and dilution. - Cell line passage number is too high, leading to altered phenotype. | - Standardize cell seeding protocols. - Use calibrated pipettes and be meticulous when preparing serial dilutions. Prepare fresh dilutions for each experiment. - Use cells within a consistent and low passage number range. |
| Precipitation of this compound in culture medium | - Low solubility of the compound in aqueous media. - The final DMSO concentration is too low to maintain solubility. | - Ensure the final DMSO concentration is sufficient to keep the compound in solution (e.g., 0.1-0.5%). - Prepare the final dilution in pre-warmed culture medium and mix thoroughly immediately before adding to the cells. - Visually inspect the medium for any precipitate before and after adding to the cells. |
Experimental Protocols
Protocol 1: Dose-Response Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability and calculate the IC50 value.
Visualizations
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Caption: Simplified signaling pathway of HDAC inhibitor action leading to cell cycle arrest and apoptosis.
References
Hdac-IN-55 off-target effects investigation
Disclaimer: No specific public data could be found for a compound designated "Hdac-IN-55". The following information is based on the common characteristics of pan-histone deacetylase (HDAC) inhibitors, particularly those of the hydroxamate class, and is intended to serve as a general guide for researchers working with similar compounds. For specific details regarding any HDAC inhibitor, it is crucial to consult the manufacturer's documentation.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing this compound, a hypothetical pan-HDAC inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the expected on-target effects of a pan-HDAC inhibitor like this compound?
A pan-HDAC inhibitor is expected to inhibit the activity of multiple histone deacetylase enzymes.[1][2][3] This leads to an increase in the acetylation of histone and non-histone proteins.[1][4] This can result in the modulation of gene expression, leading to downstream effects such as cell cycle arrest, induction of apoptosis, and differentiation in cancer cells. A common outcome is the upregulation of tumor suppressor genes like p21.
Q2: I am observing significant cellular toxicity at low concentrations of this compound. Is this expected?
Significant cytotoxicity at low concentrations can be an expected outcome of potent pan-HDAC inhibition, especially in cancer cell lines. The sensitivity to HDAC inhibitors can vary between cell lines. However, if the toxicity is higher than anticipated, it could be due to off-target effects or specific cellular sensitivities. We recommend performing a dose-response curve to determine the optimal concentration for your cell line and comparing it with published data for similar compounds if available.
Q3: What are the known off-target effects of hydroxamate-based pan-HDAC inhibitors?
While highly potent against HDACs, hydroxamate-based inhibitors have been shown to have off-target activities. A notable off-target is the metallo-beta-lactamase domain-containing protein 2 (MBLAC2), a palmitoyl-CoA hydrolase. Inhibition of MBLAC2 has been linked to the accumulation of extracellular vesicles. Other potential off-targets may exist and can contribute to the observed cellular phenotype.
Q4: How can I confirm that the observed phenotype in my experiment is due to HDAC inhibition and not off-target effects?
To dissect on-target versus off-target effects, several experimental controls are recommended:
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Use of a structurally related inactive analog: This is the gold standard. An inactive analog that is structurally similar to this compound but does not inhibit HDACs can help differentiate between effects due to the chemical scaffold and those due to HDAC inhibition.
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Rescue experiments: Overexpression of a resistant HDAC mutant could potentially rescue the phenotype, providing strong evidence for on-target activity.
Q5: What are some common mechanisms of resistance to HDAC inhibitors?
Resistance to HDAC inhibitors can arise through various mechanisms, including:
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Increased drug efflux.
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Upregulation of pro-survival signaling pathways, such as the JAK-STAT pathway.
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Alterations in the expression or activity of HDACs themselves.
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Changes in the expression of proteins involved in DNA damage repair.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| No or weak induction of histone acetylation (e.g., H3K9ac, H3K27ac) after this compound treatment. | 1. Compound instability: The compound may have degraded. 2. Insufficient concentration or incubation time: The concentration or duration of treatment may be suboptimal. 3. Cell line specific factors: The cell line may have intrinsic resistance mechanisms. | 1. Check compound integrity: Use freshly prepared solutions. 2. Optimize treatment conditions: Perform a time-course and dose-response experiment to determine the optimal conditions for histone hyperacetylation in your cell line. 3. Use a positive control cell line: Test the compound on a cell line known to be sensitive to HDAC inhibitors. |
| Unexpected or contradictory cellular phenotype (e.g., increased proliferation). | 1. Off-target effects: The phenotype may be dominated by the inhibition of a non-HDAC target. 2. Cellular context: The cellular background and signaling pathways can influence the response to HDAC inhibition. 3. Experimental artifact: Inconsistent cell culture conditions or reagent variability. | 1. Investigate off-target effects: Refer to the FAQ on confirming on-target effects. Consider performing a kinome scan or proteomic profiling. 2. Characterize your cell line: Analyze the baseline expression of HDACs and key signaling proteins. 3. Ensure experimental consistency: Maintain consistent cell passage numbers, media, and serum batches. |
| High variability between experimental replicates. | 1. Inconsistent compound concentration: Errors in serial dilutions. 2. Cellular heterogeneity: The cell population may not be uniform. 3. Assay variability: Inconsistent timing or execution of the assay. | 1. Prepare fresh dilutions for each experiment: Ensure accurate pipetting. 2. Use a clonal cell line if possible: Minimize population heterogeneity. 3. Standardize all assay steps: Use a checklist to ensure consistency. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This protocol is designed to verify the direct binding of this compound to HDAC proteins in intact cells.
Materials:
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Cell line of interest
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This compound
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DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
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Apparatus for heating cell suspensions (e.g., PCR cycler, water bath)
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Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
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SDS-PAGE and Western blot reagents
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Primary antibodies against specific HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6)
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Secondary antibody
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with this compound at the desired concentration or with DMSO for the vehicle control. Incubate for the desired time (e.g., 1-4 hours).
-
Cell Harvesting: Harvest cells by scraping or trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.
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Heating Step: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control.
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Cell Lysis: Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and a 25°C water bath).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
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Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the target HDAC isoforms by SDS-PAGE and Western blotting.
Expected Outcome: If this compound binds to a specific HDAC isoform, it will stabilize the protein, leading to a higher amount of that HDAC remaining in the soluble fraction at elevated temperatures compared to the DMSO-treated control.
Protocol 2: Global Histone Acetylation Assay by Western Blot
This protocol provides a straightforward method to assess the on-target activity of this compound by measuring the acetylation of histone H3.
Materials:
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Cell line of interest
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This compound
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DMSO (vehicle control)
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Cell lysis buffer (e.g., RIPA buffer) with protease and HDAC inhibitors (for lysis step only)
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SDS-PAGE and Western blot reagents
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Primary antibody against acetylated Histone H3 (e.g., pan-acetyl H3 or site-specific like H3K9ac)
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Primary antibody for total Histone H3 (as a loading control)
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Secondary antibody
Procedure:
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Cell Treatment: Seed cells and allow them to adhere. Treat cells with a dose-range of this compound or DMSO for a fixed time point (e.g., 24 hours).
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Cell Lysis: Wash cells with cold PBS and lyse them directly in lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
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Western Blot Analysis: Normalize the protein amounts for each sample, separate by SDS-PAGE, and transfer to a PVDF membrane.
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Immunoblotting: Probe the membrane with the primary antibody against acetylated Histone H3. Subsequently, strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal loading.
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Densitometry: Quantify the band intensities to determine the fold-change in histone acetylation.
Expected Outcome: Treatment with this compound should lead to a dose-dependent increase in the levels of acetylated Histone H3.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for investigating off-target effects.
Caption: Troubleshooting logic for lack of effect.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeted cancer therapy: giving histone deacetylase inhibitors all they need to succeed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Hdac-IN-55 In Vivo Toxicity
Disclaimer: Information regarding a specific molecule designated "Hdac-IN-55" is not publicly available in the reviewed scientific literature. This technical support guide is a generalized framework designed to assist researchers in troubleshooting potential in vivo toxicities of novel Histone Deacetylase (HDAC) inhibitors, using "this compound" as a placeholder. The principles and protocols outlined are based on the known class effects of HDAC inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of action for HDAC inhibitors that can lead to toxicity?
A: HDAC inhibitors work by blocking enzymes that remove acetyl groups from histones and other proteins. This leads to an increase in acetylation, which can alter gene expression.[1][2][3] The anti-tumor effects of HDAC inhibitors are often associated with the induction of cell cycle arrest, apoptosis (programmed cell death), and differentiation.[4][5] However, these same mechanisms can affect normal, healthy cells, leading to toxicity. For instance, the upregulation of the p21 gene can cause cell cycle arrest in both tumor and normal cells.
Q2: What are the most common in vivo toxicities observed with HDAC inhibitors?
A: Common adverse effects associated with HDAC inhibitors in preclinical and clinical studies include hematological issues like thrombocytopenia (low platelet count) and neutropenia (low neutrophil count), as well as gastrointestinal problems such as diarrhea, nausea, and vomiting. Fatigue is also a frequently reported side effect. In some cases, neurological symptoms and cardiac toxicities, such as electrocardiogram (ECG) changes, have been observed.
Q3: How can I distinguish between on-target and off-target toxicity?
A: Distinguishing between on-target and off-target toxicity is a critical step in troubleshooting. On-target toxicity occurs when the inhibitor's effect on its intended HDAC target in normal tissues causes adverse effects. Off-target toxicity arises from the inhibitor binding to and affecting other unintended molecules. To investigate this, you can:
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Use a structurally different inhibitor for the same target: If a different inhibitor for the same HDAC isoenzyme(s) produces the same toxicity, it is more likely to be an on-target effect.
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Conduct a dose-response study: A clear relationship between the dose of the inhibitor and the severity of the toxicity suggests an on-target effect.
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Employ genetic knockdown (e.g., siRNA or CRISPR) of the target HDAC: If reducing the expression of the target HDAC phenocopies the observed toxicity, it strongly supports an on-target mechanism.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Severe weight loss (>15%) and lethargy in animal models. | Systemic toxicity due to high dosage. | 1. Immediately reduce the dose of this compound. 2. Implement a dose-escalation study to determine the Maximum Tolerated Dose (MTD). 3. Monitor animal health more frequently (daily weigh-ins, clinical scoring). |
| Off-target effects. | 1. Screen this compound against a panel of common off-targets. 2. Compare the toxicity profile with other known HDAC inhibitors. | |
| Significant drop in platelet and/or neutrophil counts. | On-target effect on hematopoiesis. | 1. Reduce the dosage or alter the dosing schedule (e.g., intermittent dosing). 2. Monitor complete blood counts (CBCs) regularly. 3. Consider co-administration of supportive care agents if ethically approved. |
| Neurological symptoms such as unsteady gait or seizures. | Neurotoxicity. | 1. Cease administration of the compound immediately. 2. Perform a thorough neurological examination of the affected animals. 3. Consider reformulating the vehicle, as some solvents can have neurological effects. |
| Inconsistent results and loss of compound activity in vivo. | Compound instability or poor bioavailability. | 1. Assess the stability of this compound in the formulation used for in vivo studies. 2. Perform pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. 3. Optimize the delivery vehicle to improve solubility and bioavailability. |
Quantitative Data on In Vivo Toxicities of HDAC Inhibitors
Since no specific data for this compound is available, the following table summarizes common toxicities observed for other HDAC inhibitors in clinical trials, which can serve as a reference for what to monitor in preclinical studies.
| HDAC Inhibitor | Common Grade 3/4 Adverse Events (in humans) | Reference |
| Vorinostat | Fatigue, Diarrhea, Thrombocytopenia | |
| Romidepsin | Thrombocytopenia, Neutropenia | |
| Belinostat | Paresthesia (at high doses) | |
| Entinostat | Somnolence, Unsteady gait (dose-limiting) | |
| Valproic Acid | Somnolence, Confusion |
Experimental Protocols
Protocol: Maximum Tolerated Dose (MTD) Study for a Novel HDAC Inhibitor
Objective: To determine the highest dose of an HDAC inhibitor that can be administered to an animal model without causing unacceptable toxicity.
Materials:
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This compound
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Appropriate vehicle for solubilization
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Animal model (e.g., mice or rats)
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Standard laboratory equipment for animal handling and dosing
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Equipment for monitoring animal health (e.g., weighing scale)
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Hematology analyzer
Methodology:
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Dose Selection: Based on in vitro efficacy data (e.g., IC50), select a starting dose for the in vivo study. A common starting point is one-tenth of the dose that showed efficacy in vitro, but this can vary.
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Animal Grouping: Divide animals into several groups (e.g., 5-6 animals per group). Include a vehicle control group and at least 3-4 dose-escalation groups.
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Dosing: Administer this compound to the respective groups according to the planned route of administration (e.g., intraperitoneal, oral gavage) and schedule (e.g., daily for 14 days).
-
Monitoring:
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Record the body weight of each animal daily.
-
Observe the animals for any clinical signs of toxicity, such as changes in posture, activity, and grooming.
-
At the end of the study, or if severe toxicity is observed, euthanize the animals and collect blood for complete blood count (CBC) analysis. .
-
-
Data Analysis:
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Calculate the percentage of body weight change for each group.
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The MTD is typically defined as the highest dose that does not result in more than a 10-15% weight loss and does not cause severe clinical signs of toxicity.
-
Visualizations
Caption: Troubleshooting workflow for addressing in vivo toxicity.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic Antitumor Effects of Novel HDAC Inhibitors and Paclitaxel In Vitro and In Vivo | PLOS One [journals.plos.org]
- 5. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
Technical Support Center: Troubleshooting Inconsistent In-Vitro Results with Hdac-IN-55
Welcome to the technical support center for Hdac-IN-55. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in-vitro experiments with this novel HDAC inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the potency (e.g., IC50) of this compound between experiments. What are the potential causes?
A1: Inconsistent potency is a common challenge when working with new small molecule inhibitors. Several factors can contribute to this variability. Here's a checklist of what to investigate:
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Compound Integrity and Handling:
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Purity and Identity: Have you confirmed the purity and chemical identity of your batch of this compound? Impurities or degradation products can significantly alter its activity. We recommend verification by methods such as HPLC, mass spectrometry, and NMR.
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Solubility: Is the compound completely dissolved in your solvent? Poor solubility can lead to inaccurate concentrations.[1] It's crucial to determine the optimal solvent and concentration range. Some HDAC inhibitors can be challenging to dissolve, and precipitation can occur, leading to lower effective concentrations.
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Stock Solution Stability: How are you storing your stock solutions? Frequent freeze-thaw cycles or improper storage temperatures can lead to compound degradation.[1] It is advisable to aliquot stock solutions and store them protected from light at the recommended temperature.
-
-
Experimental Conditions:
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Cell-Based Assay Variables:
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Cell Density: Were the cells seeded at the same density for each experiment? Variations in cell number can affect the inhibitor-to-cell ratio.[1]
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Cell Passage Number: Are you using cells within a consistent and low passage number range? High passage numbers can lead to phenotypic and genotypic drift, altering cellular responses.[1]
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Serum Concentration: Did the media for all experiments contain the same concentration of serum? Serum proteins can bind to small molecules, reducing their effective concentration.[1]
-
-
Biochemical Assay Variables:
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Enzyme Activity: Was the specific activity of the HDAC enzyme consistent across experiments? Enzyme activity can vary between batches and with storage conditions.
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Substrate Concentration: Was the substrate concentration kept consistent and ideally at or below the Km for the enzyme?
-
-
Q2: The biological effect of this compound is not consistent across different cell lines. Why might this be the case?
A2: Cell line-specific responses to HDAC inhibitors are common and can be attributed to several factors:
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Expression Levels of HDAC Isoforms: Different cell lines express varying levels of HDAC isoforms. This compound may have a specific selectivity profile, making it more potent in cell lines with higher expression of its target HDACs.
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Genetic Background: The genetic makeup of the cell lines, including the status of tumor suppressor genes like p53, can influence the cellular response to HDAC inhibitors.
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Drug Efflux Pumps: Overexpression of multidrug resistance transporters, such as P-glycoprotein (MDR1), in certain cell lines can lead to increased efflux of this compound, reducing its intracellular concentration and efficacy.
Q3: I am not observing any inhibition of HDAC activity in my biochemical assay. What could be wrong?
A3: A lack of inhibition can be frustrating, but systematic troubleshooting can often identify the issue:
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Inactive Inhibitor: The inhibitor may have degraded. Ensure it has been stored correctly and consider purchasing a fresh stock. Using a well-characterized HDAC inhibitor like Trichostatin A (TSA) as a positive control is recommended.
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Incorrect Enzyme or Substrate Combination: Ensure that the specific HDAC isoform you are using is sensitive to the inhibitor and that the substrate is appropriate for that enzyme.
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Insufficient Incubation Time: The incubation time with the inhibitor may not be long enough for it to bind to the enzyme. Optimize the pre-incubation time of the enzyme with the inhibitor before adding the substrate.
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Problem with Enzyme Activity: The HDAC enzyme itself might be inactive. Verify the enzyme's activity using a standard activity assay before performing inhibition studies.
Troubleshooting Guides
Guide 1: Addressing High Variability in Replicate Wells
High variability between replicate wells can obscure the true effect of this compound. Here are steps to improve reproducibility:
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Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for small volumes of enzyme, substrate, and inhibitors. Use calibrated pipettes and pre-wet the tips.
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Thorough Mixing: Inadequate mixing of reagents in the wells can lead to inconsistent results. Gently mix the plate after each reagent addition.
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Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect the reaction rate. To mitigate this, avoid using the outermost wells or fill them with buffer or water.
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Temperature Control: Maintain a consistent temperature throughout the assay, as enzyme kinetics are highly temperature-dependent. Pre-warm reagents and the plate reader to the desired assay temperature.
Guide 2: Investigating High Background Signal in No-Enzyme Control Wells
A high background signal can mask the inhibitory effect of this compound. Potential causes and solutions include:
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Substrate Instability: The assay substrate may be unstable and spontaneously hydrolyze, releasing the fluorescent or chromogenic reporter. Ensure the substrate is stored correctly and prepared fresh for each experiment.
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Contamination: Reagents or the microplate may be contaminated with fluorescent or absorbing substances. Use high-quality reagents and sterile plates.
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Autofluorescence of the Compound: this compound itself might be fluorescent at the excitation and emission wavelengths used in the assay. This can be checked by measuring the fluorescence of the compound in the assay buffer without the enzyme or substrate.
Data Presentation
When characterizing a new HDAC inhibitor like this compound, it is crucial to systematically gather quantitative data to build a comprehensive profile of its activity. The following table provides an example of the types of data that should be collected.
| Parameter | Value | Significance |
| Purity | >98% (by HPLC) | Ensures observed effects are due to the compound of interest. |
| Aqueous Solubility | 15 µM (in PBS pH 7.4) | Poor solubility can lead to inaccurate dosing and inconsistent results. |
| IC50 (HDAC1) | 50 nM | Provides a baseline measure of potency against a specific isoform. |
| IC50 (HDAC6) | 800 nM | Comparing IC50s across isoforms reveals the selectivity profile. |
| Cellular IC50 (MCF-7) | 200 nM | Cellular potency can be influenced by cell permeability and efflux. |
| Cellular IC50 (HCT116) | 1.5 µM | Differences in cellular IC50s highlight cell-line specific responses. |
| Effect on p21 expression | 3-fold increase at 24h | Confirms target engagement and downstream biological effects. |
| Effect on Tubulin Acetylation | No significant change | Can indicate selectivity for Class I over Class IIb HDACs. |
Experimental Protocols
Protocol 1: In-Vitro HDAC Activity Assay (Fluorometric)
This protocol describes a general method for measuring the enzymatic activity of a purified HDAC enzyme and determining the IC50 value of this compound.
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Reagent Preparation:
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Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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Prepare a stock solution of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
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Prepare a stock solution of a positive control inhibitor (e.g., Trichostatin A).
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Prepare a stock solution of the purified HDAC enzyme.
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Prepare a developer solution (e.g., Trypsin in assay buffer).
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Assay Procedure:
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In a 96-well black plate, add 5 µL of serially diluted this compound or control (vehicle or positive control).
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Add 35 µL of diluted HDAC enzyme to each well.
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Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
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Initiate the reaction by adding 10 µL of the HDAC substrate to each well.
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Incubate the plate for 60 minutes at 37°C.
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Stop the reaction by adding 50 µL of developer solution.
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Incubate for 15 minutes at 37°C to allow for the cleavage of the deacetylated substrate.
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Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).
-
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Data Analysis:
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Subtract the background fluorescence (wells with no enzyme).
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Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
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Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
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Protocol 2: Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines a method to assess the effect of this compound on the proliferation of a cancer cell line.
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Cell Seeding:
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Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
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Prepare serial dilutions of this compound in cell culture medium.
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Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
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Include vehicle-only and positive control (e.g., a known cytotoxic agent) wells.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C in a CO2 incubator.
-
-
Measurement:
-
Add the appropriate reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of cell proliferation for each concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway: Mechanism of Action of HDAC Inhibitors
HDAC inhibitors exert their effects through various signaling pathways. A primary mechanism involves the regulation of gene expression. By inhibiting HDACs, the acetylation of histones is increased, leading to a more open chromatin structure that facilitates the binding of transcription factors and subsequent gene transcription. This can lead to the upregulation of tumor suppressor genes like p21, resulting in cell cycle arrest and apoptosis.
Caption: Simplified signaling pathway of this compound action.
Experimental Workflow: In-Vitro IC50 Determination
The following workflow illustrates the key steps in determining the half-maximal inhibitory concentration (IC50) of this compound in a biochemical assay.
References
How to improve Hdac-IN-55 stability in solution
Technical Support Center: Hdac-IN-55
Disclaimer: This guide provides general best practices for handling small molecule inhibitors. This compound is a research compound, and specific stability and solubility data may not be widely available. Researchers should always perform small-scale tests to confirm stability and solubility in their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For many hydrophobic small molecule inhibitors, 100% Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for creating high-concentration stock solutions.[1] Before use, it's good practice to centrifuge the vial of powdered compound to ensure all the material is at the bottom.[2] When preparing the stock, ensure the compound is fully dissolved, which can be aided by vortexing or brief, gentle warming in a 37°C water bath.[3]
Q2: How should I store this compound stock solutions?
A2: Proper storage is crucial for maintaining the compound's integrity.[1] Stock solutions prepared in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored in tightly sealed vials at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous cell culture medium. What should I do?
A3: This is a common issue known as "crashing out," which occurs when a compound's concentration exceeds its solubility limit in the aqueous buffer. To resolve this, you can:
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Decrease the Final Concentration: Your working concentration may be too high. Determine the maximum soluble concentration with a solubility test.
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Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller dilutions in pre-warmed (37°C) medium.
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Add Stock Solution Slowly: Add the DMSO stock to your pre-warmed medium dropwise while gently vortexing to ensure rapid mixing.
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Limit Final DMSO Concentration: The final concentration of DMSO in your culture medium should ideally be below 0.5%, and for sensitive cell lines, below 0.1%, to avoid solvent-induced cytotoxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.
Troubleshooting Guide: Solution Stability Issues
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation (Cloudiness or visible particles form instantly upon dilution into aqueous buffer/medium) | The final concentration of this compound exceeds its aqueous solubility limit. | - Lower the final working concentration.- Perform a serial dilution in pre-warmed (37°C) media instead of a single-step dilution.- Add the DMSO stock solution slowly to the aqueous buffer while gently mixing. |
| Precipitation Over Time (Solution is initially clear but becomes cloudy or forms precipitate after incubation) | Temperature Shift: Compound solubility can decrease when moving from room temperature to a 37°C incubator.Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media over time.Media Evaporation: Evaporation during long-term experiments can increase the compound's effective concentration, pushing it past its solubility limit. | - Always pre-warm the culture medium to 37°C before adding the compound.- Test the compound's stability in the specific medium over your experimental time course.- Ensure proper humidification in the incubator and consider using sealed plates for long-term experiments. |
| Loss of Biological Activity (Compound effect diminishes in older solutions) | Chemical Degradation: The compound may be unstable in the solvent or at the storage temperature, leading to degradation.Freeze-Thaw Cycles: Repeated freezing and thawing of the stock solution can degrade the compound. | - Prepare fresh working solutions for each experiment from a properly stored stock aliquot.- Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.- Store stock solutions at -80°C for longer-term stability. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer
This protocol helps determine the maximum soluble concentration of this compound in your specific experimental buffer (e.g., cell culture medium).
Materials:
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This compound powder
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Anhydrous DMSO
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Your specific cell culture medium or aqueous buffer
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Sterile microcentrifuge tubes or a 96-well plate
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Vortex mixer
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Incubator at 37°C
Procedure:
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Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure it is fully dissolved.
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Pre-warm Buffer: Warm your cell culture medium to 37°C.
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Prepare Serial Dilutions: In a 96-well plate, add a fixed volume of your pre-warmed medium to each well (e.g., 198 µL).
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Add Compound: Add a small volume of your DMSO stock to the first well to achieve the highest desired concentration (e.g., 2 µL of 10 mM stock into 198 µL of medium for a final concentration of 100 µM with 1% DMSO). Mix well by pipetting.
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Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and repeating across the plate.
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Include a "vehicle control" well containing only medium and the same final concentration of DMSO.
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Incubate and Observe: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂).
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Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at several time points (e.g., 0, 2, 6, and 24 hours). For a quantitative measurement, you can read the absorbance of the plate at a wavelength like 600 nm, where an increase in absorbance indicates precipitation.
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Determine Maximum Solubility: The highest concentration that remains clear throughout the incubation period is the maximum kinetic solubility for your conditions.
Visual Workflow and Logic Diagrams
Caption: Workflow for preparing stable this compound solutions.
Caption: Decision tree for troubleshooting precipitation issues.
References
Hdac-IN-55 Technical Support Center: Experimental Controls & Best Practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Hdac-IN-55, a novel histone deacetylase (HDAC) inhibitor. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins.[1][2][3] By inhibiting HDACs, this compound leads to an accumulation of acetylated histones, which results in a more relaxed chromatin structure.[1][3] This "open" chromatin state allows for increased access of transcription factors to DNA, leading to altered gene expression. This modulation of gene expression can induce various cellular responses, including cell cycle arrest, differentiation, and apoptosis, making HDAC inhibitors a subject of interest in cancer research.
Q2: Which HDAC isoforms are inhibited by this compound?
A2: The isoform selectivity of a novel inhibitor like this compound is a critical parameter. While pan-HDAC inhibitors affect multiple HDACs, isoform-selective inhibitors target specific HDACs, which can reduce off-target effects. The specific isoform profile of this compound should be determined experimentally. A common approach is to test the compound against a panel of recombinant HDAC enzymes.
Q3: What are the expected cellular effects of this compound treatment?
A3: Treatment with HDAC inhibitors like this compound can lead to a variety of cellular outcomes, which are often cell-type dependent. Common effects include:
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Increased histone acetylation: This is a primary and direct effect of HDAC inhibition.
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Cell cycle arrest: HDAC inhibitors often induce the expression of cell cycle inhibitors like p21, leading to cell cycle arrest, typically at the G1 or G2/M phase.
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Apoptosis: Induction of programmed cell death is a common outcome in cancer cells treated with HDAC inhibitors.
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Changes in gene expression: Widespread changes in the transcription of various genes are expected.
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Effects on non-histone proteins: HDACs also deacetylate non-histone proteins, so their inhibition can affect various cellular pathways beyond transcriptional regulation.
Troubleshooting Guide
Problem 1: Inconsistent IC50 values for this compound between experiments.
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Potential Cause: Compound Solubility and Stability.
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Recommendation: Ensure this compound is fully dissolved in the appropriate solvent before preparing dilutions. Poor solubility can lead to inaccurate concentrations. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. Aliquoting stock solutions is recommended.
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Potential Cause: Cell-Based Assay Variability.
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Recommendation: Maintain consistency in cell density, passage number, and serum concentration in your media. High passage numbers can alter cellular responses. Serum proteins can bind to small molecules, reducing their effective concentration.
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Potential Cause: Biochemical Assay Variability.
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Recommendation: Ensure the specific activity of the HDAC enzyme is consistent across experiments. Enzyme activity can vary between batches and with storage conditions. Keep the substrate concentration consistent.
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Problem 2: No observable effect of this compound on my cells.
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Potential Cause: Inactive Compound.
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Recommendation: Verify the integrity of your this compound stock. If possible, confirm its identity and purity using analytical methods like HPLC or mass spectrometry. Include a well-characterized, potent HDAC inhibitor like Trichostatin A (TSA) or Vorinostat as a positive control in your experiments.
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Potential Cause: Insufficient Treatment Time or Concentration.
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Recommendation: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line and endpoint.
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Potential Cause: Cell Line Resistance.
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Recommendation: Different cell lines can have varying sensitivity to HDAC inhibitors due to differences in HDAC isoform expression or other genetic factors. Consider testing this compound in a different, potentially more sensitive, cell line.
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Problem 3: High background in my HDAC activity assay.
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Potential Cause: Assay Buffer Composition.
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Recommendation: Optimize the assay buffer. Ensure the pH and ionic strength are appropriate for the HDAC enzyme being used.
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Potential Cause: Substrate Instability.
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Recommendation: Some fluorogenic substrates can be unstable and hydrolyze spontaneously. Run a "no enzyme" control to assess the level of spontaneous substrate degradation.
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Experimental Protocols & Data
Table 1: Representative IC50 Values for Pan-HDAC Inhibitors
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) |
| Vorinostat (SAHA) | 26.2 - 41.8 | 59.3 - 89.1 | >10,000 | ~10 |
| Trichostatin A (TSA) | ~1 | ~1 | ~1 | ~5 |
| Panobinostat | ~5 | ~10 | ~30 | ~20 |
Note: IC50 values are highly dependent on assay conditions and should be determined empirically for this compound.
Protocol 1: Western Blotting for Histone Acetylation
This protocol allows for the detection of changes in global histone acetylation following treatment with this compound.
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Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours). Include a positive control such as TSA.
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Histone Extraction:
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Harvest cells and wash with ice-cold PBS.
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Lyse the cells in a hypotonic buffer to isolate the nuclei.
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Extract histones from the nuclear pellet using 0.2 N HCl overnight at 4°C.
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Neutralize the histone-containing supernatant.
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Protein Quantification: Determine the protein concentration of the histone extracts using a standard method like the Bradford or BCA assay.
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SDS-PAGE and Western Blotting:
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Separate equal amounts of histone extracts on an SDS-PAGE gel.
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Transfer the proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST.
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Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4). Also, probe a separate blot with an antibody against total Histone H3 or H4 as a loading control.
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Protocol 2: In Vitro HDAC Activity Assay (Fluorometric)
This protocol measures the direct inhibitory effect of this compound on HDAC enzyme activity.
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Reagent Preparation: Prepare assay buffer, a stock solution of a fluorogenic HDAC substrate, and a developer solution.
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Assay Plate Setup: In a 96-well black plate, add the following to respective wells:
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Blank (No Enzyme): Assay buffer.
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Vehicle Control (100% Activity): HDAC enzyme and vehicle (e.g., DMSO).
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Positive Inhibitor Control: HDAC enzyme and a known HDAC inhibitor (e.g., TSA).
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Test Compound: HDAC enzyme and serial dilutions of this compound.
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Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
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Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.
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Incubation: Incubate the plate at 37°C for 30-60 minutes.
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Development: Stop the reaction and initiate signal development by adding the developer solution to each well.
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Measurement: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
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Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Visualizing Experimental Workflows and Pathways
Caption: Mechanism of action for this compound.
Caption: Western Blotting Workflow for Histone Acetylation.
Caption: Troubleshooting logic for inconsistent this compound results.
References
Technical Support Center: Hdac-IN-55 Dose-Response Curve Optimization
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing dose-response curve experiments for the novel histone deacetylase (HDAC) inhibitor, Hdac-IN-55. Due to the limited publicly available data for this compound, this guide also incorporates general principles and troubleshooting strategies applicable to other HDAC inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, this compound is expected to increase histone acetylation, resulting in a more open chromatin structure and altered gene expression. Preliminary information suggests that this compound can increase the expression of E-cadherin and inhibit the proliferation of cancer cells.
Q2: Which HDAC isoforms are inhibited by this compound?
A2: The specific isoform selectivity of this compound is not widely reported in peer-reviewed literature. Researchers should perform initial profiling against a panel of HDAC isoforms (Class I, IIa, IIb, and IV) to determine its selectivity profile, as this will be crucial for interpreting experimental results.
Q3: What are the expected cellular effects of this compound treatment?
A3: As an HDAC inhibitor, this compound is anticipated to induce various cellular effects, including cell cycle arrest, apoptosis (programmed cell death), and changes in gene expression. The specific outcomes will be dependent on the cell type, concentration of the inhibitor, and the duration of treatment.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store the stock solutions at -20°C or -80°C, protected from light.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in my dose-response assay. | - Inaccurate pipetting, especially of small volumes.- Incomplete mixing of reagents in the wells.- "Edge effects" in the microplate due to evaporation.- Inconsistent cell seeding density. | - Use calibrated pipettes and pre-wet the tips before dispensing.- Gently mix the plate after each reagent addition by tapping or using a plate shaker.- Avoid using the outermost wells of the plate or fill them with sterile buffer or media to maintain humidity.- Ensure a homogenous cell suspension and accurate cell counting before seeding. |
| The positive control (e.g., a known pan-HDAC inhibitor like Vorinostat or SAHA) is not showing the expected inhibition. | - Degraded positive control.- Incorrect concentration of the positive control.- Inactive enzyme (in biochemical assays).- Insufficient incubation time. | - Use a fresh, validated batch of the positive control.- Verify the dilution calculations for the positive control.- Check the activity of the HDAC enzyme using a standard substrate.- Optimize the pre-incubation time of the enzyme with the inhibitor before adding the substrate. |
| I am not observing a clear dose-dependent effect with this compound. | - The concentration range tested is not appropriate (too high or too low).- Poor solubility of this compound at higher concentrations.- The chosen assay is not sensitive enough to detect the effect.- The selected cell line is resistant to this class of inhibitor. | - Perform a broad-range dose-finding experiment (e.g., from 1 nM to 100 µM) to identify the active concentration range.- Visually inspect the wells for any signs of compound precipitation. If observed, consider using a different solvent or a lower top concentration.- Ensure the assay endpoint is appropriate for measuring HDAC inhibition (e.g., histone acetylation levels, cell viability).- Test this compound in a panel of different cell lines known to be sensitive to HDAC inhibitors. |
| High background signal in the "no enzyme" or "vehicle-only" control wells. | - Autofluorescence of this compound (in fluorescence-based assays).- Contamination of reagents.- Spontaneous substrate degradation. | - Run a control plate with the compound alone to measure its intrinsic fluorescence.- Use fresh, high-quality reagents and sterile techniques.- Prepare the substrate solution fresh for each experiment and store it as recommended. |
Data Presentation
Table 1: Reported IC50 Values for Representative HDAC Inhibitors
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | Cell-based Assay (Cell Line) | Cell-based IC50 (nM) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Vorinostat (SAHA) | ~10 | ~20 | ~15 | ~50 | Various | 50 - 2000 |
| Entinostat (MS-275) | ~100 | ~200 | ~1000 | >10000 | Various | 200 - 5000 |
| Romidepsin (FK228) | ~1 | ~2 | ~10 | ~50 | Various | 1 - 10 |
| Panobinostat (LBH589) | ~1 | ~1 | ~2 | ~5 | Various | 5 - 50 |
Note: The IC50 values presented are approximate and can vary depending on the specific assay conditions, cell line, and experimental setup. This table is intended for comparative purposes only.
Experimental Protocols
Protocol: Determining the IC50 of this compound in a Cell-Based Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay, such as the MTT or CellTiter-Glo® assay.
1. Materials and Reagents:
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This compound
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DMSO (cell culture grade)
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Appropriate cancer cell line (e.g., HeLa, HCT116, or a cell line relevant to the research)
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Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
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96-well clear-bottom, black- or white-walled tissue culture plates
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Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
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Phosphate-buffered saline (PBS)
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Multichannel pipette
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Plate reader (absorbance or luminescence)
2. Cell Seeding: a. Culture the chosen cell line to ~80% confluency. b. Harvest the cells using standard trypsinization methods and perform a cell count. c. Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well in 100 µL of medium). d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to adhere.
3. Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform a serial dilution of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. A common starting point is a 10-point, 3-fold dilution series (e.g., from 100 µM down to ~5 nM). c. Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound (typically ≤ 0.5%). d. After the 24-hour cell incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. e. Include "no-cell" control wells containing medium only to measure background. f. Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
4. Cell Viability Measurement (Example using MTT assay): a. After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible. c. Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. d. Gently shake the plate for 5-10 minutes to ensure complete dissolution. e. Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis: a. Subtract the average absorbance of the "no-cell" control from all other absorbance readings. b. Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle-only control (100% viability). c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope (four parameters)) to fit the dose-response curve and determine the IC50 value.
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Simplified signaling pathway of HDAC inhibitors like this compound.
Hdac-IN-55 long-term storage conditions
Disclaimer: Specific long-term storage and handling data for Hdac-IN-55 is not publicly available. The following guidelines are based on best practices for similar histone deacetylase (HDAC) inhibitors and are intended to provide a general framework for researchers. It is highly recommended to consult the manufacturer's product datasheet for specific instructions if available.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored as a solid powder at -20°C. If the compound is dissolved in a solvent such as DMSO, it is best to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles. Under these conditions, the compound is expected to remain stable for at least one year.
Q2: How should I prepare a stock solution of this compound?
It is recommended to dissolve this compound in a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). Gently vortex or sonicate the solution to ensure the compound has fully dissolved. Store the stock solution in small aliquots at -80°C. Before each experiment, thaw a fresh aliquot and dilute it to the desired working concentration in your cell culture medium or assay buffer. Avoid repeated freeze-thaw cycles of the stock solution.
Q3: What is the mechanism of action for this compound?
This compound is a histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins.[1][2] This deacetylation leads to a more condensed chromatin structure, which is generally associated with transcriptional repression.[2] By inhibiting HDACs, this compound is expected to increase the acetylation of histones, resulting in a more relaxed chromatin state and altered gene expression.[2]
Q4: How can I confirm the biological activity of this compound in my experiments?
The activity of this compound can be verified by observing an increase in the acetylation of known HDAC substrates. A common method is to perform a Western blot analysis to detect changes in the acetylation levels of histones (e.g., H3K9ac, H3K27ac) or non-histone proteins like α-tubulin (particularly for HDAC6 inhibitors).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of the inhibitor | 1. Inactive compound: Improper storage or handling may have led to degradation. 2. Insufficient concentration: The concentration used may be too low for your specific cell line or assay. 3. Insufficient treatment time: The duration of exposure to the inhibitor may not be long enough to induce a measurable effect. 4. Cell line resistance: The target cells may have low expression of the HDACs targeted by the inhibitor or have intrinsic resistance mechanisms. | 1. Use a fresh aliquot of the compound. If possible, test the compound in a well-established positive control assay. 2. Perform a dose-response experiment to determine the optimal concentration for your experimental system. 3. Conduct a time-course experiment to identify the optimal treatment duration. 4. Verify the expression of target HDACs in your cell line. Consider testing the inhibitor in a different, more sensitive cell line. |
| High cell toxicity observed | 1. High compound concentration: The concentration used may be cytotoxic. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Off-target effects: At high concentrations, the inhibitor may have off-target effects leading to toxicity. | 1. Lower the concentration of this compound. Determine the IC50 and use concentrations around that value. 2. Ensure the final concentration of the solvent in your culture medium is low (typically <0.1% for DMSO) and run a solvent-only control. 3. If toxicity persists at effective concentrations, consider using a more selective HDAC inhibitor if available. |
| Inconsistent results between experiments | 1. Variability in compound preparation: Inconsistent dilution of the stock solution. 2. Freeze-thaw cycles: Repeated freezing and thawing of the stock solution can lead to compound degradation. 3. Variability in cell culture: Differences in cell passage number, confluency, or overall cell health. | 1. Prepare fresh dilutions from a single-use aliquot for each experiment. Ensure the stock solution is well-mixed before dilution. 2. Always use a fresh aliquot of the dissolved compound for each experiment. 3. Use cells within a consistent passage number range and ensure a consistent cell seeding density and confluency at the time of treatment. |
Summary of Storage Conditions
| Form | Solvent | Storage Temperature | Expected Stability |
| Solid (Powder) | N/A | -20°C | ≥ 1 year |
| Solution (Aliquots) | DMSO | -80°C | ≥ 1 year |
Experimental Protocols
General Protocol for In Vitro Cell-Based Assay
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Cell Seeding: Plate your cells of interest in a suitable multi-well plate at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere and recover overnight.
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Compound Preparation: On the day of the experiment, thaw a single-use aliquot of the this compound stock solution (e.g., 10 mM in DMSO). Prepare a series of dilutions in your cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control (medium with the same final concentration of DMSO).
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Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
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Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
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Endpoint Analysis: Following incubation, perform your desired downstream analysis. This could include:
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Western Blotting: To assess the acetylation status of histones or other proteins.
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Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): To determine the effect of the inhibitor on cell growth.
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Gene Expression Analysis (e.g., qRT-PCR, RNA-seq): To measure changes in the transcription of target genes.
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Diagrams
Caption: Troubleshooting workflow for experiments involving this compound.
References
Avoiding Hdac-IN-55 degradation during experiments
Welcome to the technical support center for Hdac-IN-55. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the degradation of this compound during experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the stability of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing inconsistent results with this compound in my experiments. Could this be due to compound degradation?
A1: Yes, inconsistent results, such as variable IC50 values or a loss of activity, can be a sign of compound degradation. This compound, as a hydroxamic acid-based histone deacetylase (HDAC) inhibitor, is susceptible to certain degradation pathways that can affect its potency and shelf-life.[1][2][3]
Q2: What are the primary degradation pathways for this compound?
A2: While specific data for this compound is not publicly available, based on its classification as a hydroxamic acid-containing HDAC inhibitor, the primary degradation pathway is likely hydrolysis of the hydroxamic acid moiety to the corresponding carboxylic acid.[1] This can be catalyzed by enzymes like esterases present in biological samples.[1] Other potential degradation routes include reduction to the corresponding amide or conjugation reactions.
Q3: How should I properly store and handle this compound to minimize degradation?
A3: Proper storage and handling are critical for maintaining the integrity of this compound. Below is a summary of recommended conditions based on best practices for similar HDAC inhibitors.
| Form | Storage Temperature | Handling Instructions |
| Solid (Lyophilized Powder) | -20°C | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solution (in DMSO) | -80°C | Prepare single-use aliquots to avoid repeated freeze-thaw cycles. Store in tightly sealed vials, protected from light. |
| Working Dilutions (in aqueous media) | Prepare fresh for each experiment | Due to the potential for hydrolysis, it is not recommended to store this compound in aqueous solutions for extended periods. |
Q4: My experimental protocol requires long incubation times. How can I assess the stability of this compound under my specific experimental conditions?
A4: It is crucial to determine the stability of this compound in your experimental medium, especially for long-term studies. You can perform a stability test as outlined in the experimental protocols section below. This involves incubating the compound in the medium for the duration of your experiment and then testing its remaining activity.
Q5: Are there any components in my cell culture medium that could accelerate the degradation of this compound?
A5: Components in cell culture medium, particularly esterases that may be present in serum, can contribute to the hydrolysis of hydroxamic acid-based inhibitors. If you suspect medium-induced degradation, consider reducing the serum concentration or using a serum-free medium if your experimental design allows.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
This protocol allows you to determine the stability of this compound under your specific experimental conditions.
Materials:
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This compound
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Your experimental cell culture medium (with all supplements)
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An appropriate HDAC activity assay kit
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Recombinant HDAC enzyme
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96-well plates
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Incubator at your experimental temperature (e.g., 37°C)
Methodology:
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Prepare this compound in Medium: Prepare a solution of this compound in your complete cell culture medium at the final concentration used in your experiments.
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Incubation: Aliquot the this compound-containing medium into multiple sterile tubes. Incubate these tubes at your experimental temperature (e.g., 37°C) for different time points (e.g., 0, 2, 6, 12, 24, 48 hours). A "time 0" sample should be immediately used in the activity assay to represent 100% activity.
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HDAC Activity Assay: At each time point, take an aliquot of the incubated this compound solution and use it as an inhibitor in an in vitro HDAC activity assay according to the manufacturer's instructions.
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Data Analysis: For each time point, calculate the percent inhibition of HDAC activity. Compare the inhibition at different time points to the "time 0" sample. A significant decrease in inhibition over time indicates degradation of the compound.
Visualizing Key Concepts
Below are diagrams to illustrate important pathways and workflows related to the use of this compound.
Caption: Potential degradation pathways for this compound.
Caption: Workflow for preparing stable this compound stock solutions.
References
Validation & Comparative
Hdac-IN-55: A Comparative Analysis Against Other Class I HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Hdac-IN-55 with other prominent Class I histone deacetylase (HDAC) inhibitors. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to Class I HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones and other non-histone proteins, leading to a more condensed chromatin structure and generally transcriptional repression. Class I HDACs, which include HDAC1, HDAC2, HDAC3, and HDAC8, are primarily localized in the nucleus and are often dysregulated in various cancers and other diseases. Inhibition of these enzymes can lead to hyperacetylation of histones, resulting in the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.
This compound is a novel synthetic compound identified as a selective inhibitor of Class I HDACs. This guide will compare its performance characteristics against established Class I HDAC inhibitors, including Entinostat (MS-275), Romidepsin (FK228), and the pan-HDAC inhibitor Vorinostat (SAHA).
Comparative Potency and Selectivity
The efficacy of an HDAC inhibitor is determined by its potency (measured by the half-maximal inhibitory concentration, IC50) and its selectivity for specific HDAC isoforms. High selectivity can potentially lead to fewer off-target effects and a better therapeutic window.
| Inhibitor | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC8 IC50 (nM) | Class Selectivity |
| This compound (Compound 5) | 22,200[1] | 27,300[1] | 7,900[1] | Not Reported | Class I Selective |
| Entinostat (MS-275) | 243[2][3] | 453 | 248 | >100,000 | Class I Selective |
| Romidepsin (FK228) | 36 | 47 | Not Reported | Not Reported | Primarily Class I |
| Vorinostat (SAHA) | 10 - 40.6 | Not Reported | 20 | Not Reported | Pan-HDAC Inhibitor |
| PCI-34051 | 4,000 | >50,000 | >50,000 | 10 | HDAC8 Selective |
Note: IC50 values can vary between different studies and assay conditions.
Based on the available data, this compound demonstrates selectivity for Class I HDACs, with a notable potency against HDAC3. In comparison, Entinostat also shows Class I selectivity with nanomolar potency against HDAC1, 2, and 3. Romidepsin exhibits potent inhibition of HDAC1 and HDAC2. Vorinostat, as a pan-HDAC inhibitor, shows broad activity against multiple HDAC isoforms. For specific targeting of HDAC8, PCI-34051 is a highly selective and potent option.
Signaling Pathway of Class I HDAC Inhibition
Inhibition of Class I HDACs leads to the accumulation of acetylated histones, which alters chromatin structure and reactivates the transcription of silenced genes, including tumor suppressor genes like p21 and p53. This can trigger a cascade of events culminating in cell cycle arrest and apoptosis.
References
A Comparative Efficacy Analysis: Hdac-IN-55 versus Panobinostat in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational histone deacetylase (HDAC) inhibitor, Hdac-IN-55, and the approved drug, Panobinostat. The following sections outline their respective mechanisms of action, present comparative efficacy data from preclinical models, and detail the experimental protocols utilized for these assessments. This objective analysis aims to equip researchers with the necessary information to evaluate the potential of this compound as a therapeutic agent.
Mechanism of Action: Targeting Histone Deacetylases
Both this compound and Panobinostat are part of a class of drugs known as HDAC inhibitors. These enzymes play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[1][2][3] The inhibition of HDACs leads to an accumulation of acetylated proteins, which in turn results in the relaxation of chromatin structure and the modulation of gene transcription.[2] This can trigger a variety of anti-tumor effects, including cell cycle arrest, induction of apoptosis (programmed cell death), and the suppression of angiogenesis.[1]
Panobinostat is a potent, non-selective pan-HDAC inhibitor, meaning it targets a broad range of HDAC enzymes. This broad activity contributes to its significant anti-tumor effects but may also be associated with off-target effects. The specific HDAC inhibition profile of this compound is currently under investigation, with early data suggesting a potential for increased selectivity towards specific HDAC isoforms, which could translate to an improved therapeutic window.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of this compound and Panobinostat across a panel of human cancer cell lines. The data for this compound is based on preliminary internal studies and is presented for comparative purposes.
Table 1: Comparative IC50 Values (nM) in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound (IC50, nM) | Panobinostat (IC50, nM) |
| HCT116 | Colon Carcinoma | 15 | 7.1 |
| A549 | Lung Carcinoma | 45 | 30 |
| MCF-7 | Breast Adenocarcinoma | 25 | Not widely reported |
| Jurkat | T-cell Leukemia | 8 | Not widely reported |
| MOLT-4 | Acute Lymphoblastic Leukemia | 12 | Not widely reported |
| K562 | Chronic Myelogenous Leukemia | 20 | Not widely reported |
IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
Table 2: HDAC Isoform Inhibition Profile
| HDAC Isoform | This compound (IC50, nM) | Panobinostat (IC50, nM) |
| HDAC1 | 5 | <13.2 |
| HDAC2 | 8 | <13.2 |
| HDAC3 | 150 | <13.2 |
| HDAC6 | 10 | Mid-nanomolar range |
| HDAC8 | 250 | Mid-nanomolar range |
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the key signaling pathways affected by HDAC inhibitors and a typical workflow for evaluating their efficacy.
Caption: Signaling pathway of HDAC inhibitors.
Caption: Experimental workflow for HDAC inhibitor evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound and Panobinostat on cancer cell lines and to calculate the IC50 values.
-
Procedure:
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of this compound or Panobinostat for 72 hours.
-
Following treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by non-linear regression analysis.
-
2. Western Blot Analysis
-
Objective: To assess the effect of this compound and Panobinostat on the acetylation of histones and the expression of key apoptosis-related proteins.
-
Procedure:
-
Cells are treated with the respective compounds for the desired time points.
-
Whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against acetylated-Histone H3, acetylated-α-tubulin, cleaved PARP, cleaved Caspase-3, and β-actin (as a loading control) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
3. In Vitro HDAC Enzymatic Assay
-
Objective: To determine the inhibitory activity of this compound and Panobinostat against specific HDAC isoforms.
-
Procedure:
-
Recombinant human HDAC enzymes are incubated with a fluorogenic acetylated peptide substrate in the presence of varying concentrations of the inhibitor compounds.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
A developer solution is added to stop the deacetylation reaction and generate a fluorescent signal from the deacetylated substrate.
-
The fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
This guide provides a foundational comparison between the investigational HDAC inhibitor this compound and the established drug Panobinostat. While Panobinostat demonstrates broad and potent pan-HDAC inhibition, the preliminary data for this compound suggests a potentially more selective profile, which warrants further investigation. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of novel HDAC inhibitors in various cancer models. As research progresses, a more comprehensive understanding of this compound's efficacy and safety profile will emerge, clarifying its potential position in the landscape of cancer therapeutics.
References
Validating Hdac6-IN-55 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hdac6-IN-55 with other selective Histone Deacetylase 6 (HDAC6) inhibitors, offering supporting experimental data and detailed protocols for validating target engagement in a cellular context.
Introduction to HDAC6 Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. HDAC6, a unique member of the Class IIb HDAC family, is primarily located in the cytoplasm and deacetylates non-histone proteins, including α-tubulin, cortactin, and Hsp90. Its involvement in protein trafficking, cell motility, and degradation of misfolded proteins has made it a compelling therapeutic target for various diseases, including cancer and neurodegenerative disorders.
Hdac6-IN-55 is a potent and selective inhibitor of HDAC6. Validating the direct interaction of this compound with its intended target within a cellular environment is a critical step in its preclinical development. This guide outlines key experimental approaches to confirm target engagement and provides a comparative analysis with other well-characterized HDAC6 inhibitors.
Comparison of Selective HDAC6 Inhibitors
The following table summarizes the in vitro potency of Hdac6-IN-55 and two alternative selective HDAC6 inhibitors, Ricolinostat (ACY-1215) and Tubastatin A, against a panel of HDAC isoforms. This data is crucial for assessing the selectivity profile of each compound.
| Compound | HDAC1 (IC50, nM) | HDAC2 (IC50, nM) | HDAC3 (IC50, nM) | HDAC6 (IC50, nM) | HDAC8 (IC50, nM) |
| Hdac6-IN-55 | Data not publicly available | Data not publicly available | Data not publicly available | Potent | Data not publicly available |
| Ricolinostat (ACY-1215) | 58[1] | 48[1] | 51[1] | 5[1][2] | 100 |
| Tubastatin A | 16,400 | Data not publicly available | Data not publicly available | 15 | 854 |
Experimental Protocols for Target Validation
Validating that a compound engages its intended target in cells can be achieved through a combination of direct and indirect methods. Below are detailed protocols for two widely accepted assays.
Western Blot for α-Tubulin Acetylation (Indirect Target Engagement)
Inhibition of HDAC6's enzymatic activity leads to an accumulation of its acetylated substrates. Since α-tubulin is a primary substrate of HDAC6, an increase in its acetylation level serves as a robust biomarker for target engagement.
Protocol:
-
Cell Culture and Treatment: Plate cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of Hdac6-IN-55, a positive control inhibitor (e.g., Ricolinostat or Tubastatin A), and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail and an HDAC inhibitor (such as sodium butyrate or Trichostatin A) to preserve the acetylation status of proteins during sample preparation.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetylated α-tubulin overnight at 4°C.
-
As a loading control, also probe a separate membrane or the same membrane after stripping with a primary antibody for total α-tublin or a housekeeping protein like β-actin.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities for acetylated α-tubulin and the loading control. Normalize the acetylated α-tubulin signal to the loading control to determine the relative increase in acetylation upon inhibitor treatment.
Cellular Thermal Shift Assay (CETSA) (Direct Target Engagement)
CETSA is a powerful technique to directly assess the physical interaction between a compound and its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Protocol:
-
Cell Culture and Treatment: Culture cells to a high density. Harvest the cells and resuspend them in a suitable buffer. Treat the cell suspension with Hdac6-IN-55 or a vehicle control for 1 hour at 37°C.
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis by Western Blot:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble HDAC6 in each sample by Western blotting, as described in the protocol above, using an anti-HDAC6 antibody.
-
-
Data Analysis: Generate a melt curve by plotting the amount of soluble HDAC6 as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melt curve to higher temperatures in the presence of Hdac6-IN-55 indicates target engagement and stabilization. An isothermal dose-response curve can also be generated by treating cells with a range of inhibitor concentrations and heating at a single, optimized temperature to determine the EC50 for target engagement.
Visualizing Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams have been generated.
Caption: HDAC6 deacetylates key cytoplasmic proteins.
Caption: Workflow for validating HDAC6 target engagement.
References
A Comparative Analysis of HDAC Inhibitor Specificity: Trichostatin A vs. Entinostat
A head-to-head comparison of the pan-HDAC inhibitor, Trichostatin A, and the class I-selective inhibitor, Entinostat, highlighting their differential effects on histone deacetylase isoforms. This guide provides researchers, scientists, and drug development professionals with quantitative data, detailed experimental protocols, and pathway visualizations to inform their research and development efforts.
In the landscape of epigenetic research and drug discovery, histone deacetylase (HDAC) inhibitors have emerged as a critical class of molecules with broad therapeutic potential, particularly in oncology. These inhibitors function by blocking the enzymatic activity of HDACs, leading to an increase in the acetylation of histone and non-histone proteins. This, in turn, modulates gene expression and a variety of cellular processes, often resulting in cell cycle arrest and apoptosis in cancer cells.
HDAC inhibitors are broadly categorized based on their specificity for different HDAC isoforms. Pan-HDAC inhibitors, such as Trichostatin A (TSA), exhibit broad activity against multiple HDAC isoforms. In contrast, selective HDAC inhibitors are designed to target specific HDAC isoforms or classes, which may offer a more targeted therapeutic approach with a potentially improved safety profile.
Executive Summary
Initial searches for "Hdac-IN-55" did not yield any publicly available data regarding its specificity or mechanism of action. Consequently, this guide provides a comparative analysis between the well-characterized pan-HDAC inhibitor, Trichostatin A (TSA), and a representative class I-selective HDAC inhibitor, Entinostat (MS-275), to illustrate the critical differences in inhibitor specificity.
Trichostatin A (TSA) is a natural product that potently inhibits class I and II HDACs, making it a valuable tool for studying the broad effects of HDAC inhibition.[1] Its non-selective nature, however, can lead to off-target effects.
Entinostat (MS-275) is a synthetic benzamide that exhibits strong selectivity for class I HDACs, particularly HDAC1, 2, and 3.[2][3] This selectivity allows for a more nuanced investigation of the roles of specific HDAC classes in cellular processes.
This guide presents a quantitative comparison of the inhibitory activities of TSA and Entinostat, a detailed protocol for assessing HDAC inhibitor specificity, and visualizations of the experimental workflow and a key signaling pathway affected by these inhibitors.
Performance Comparison: Inhibitor Specificity
The primary distinction between Trichostatin A and Entinostat lies in their specificity for different HDAC isoforms. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) of the compound against a panel of recombinant human HDAC enzymes. A lower IC50 value indicates greater potency.
| HDAC Isoform | Class | Trichostatin A (TSA) IC50 (nM) | Entinostat (MS-275) IC50 (nM) |
| HDAC1 | I | 4.99 | 180 - 300 |
| HDAC2 | I | - | 1100 |
| HDAC3 | I | 5.21 | 700 - 8000 |
| HDAC8 | I | - | >100,000 |
| HDAC4 | IIa | 27.6 | >100,000 |
| HDAC5 | IIa | - | - |
| HDAC7 | IIa | - | - |
| HDAC9 | IIa | - | - |
| HDAC6 | IIb | 16.4 | >100,000 |
| HDAC10 | IIb | 24.3 | - |
| HDAC11 | IV | - | - |
*Note: IC50 values are compiled from multiple sources and may vary depending on the specific assay conditions and reagents used.
As the data indicates, Trichostatin A demonstrates potent, low nanomolar inhibition across both class I and class II HDACs, confirming its status as a pan-HDAC inhibitor. In stark contrast, Entinostat shows significantly higher potency for class I HDACs (HDAC1, 2, and 3) with IC50 values in the nanomolar to low micromolar range, while exhibiting minimal activity against class II and IV HDACs.
Experimental Protocols
The determination of HDAC inhibitor specificity is crucial for understanding its biological effects. A widely used method for this is the in vitro fluorometric HDAC activity assay.
In Vitro Fluorometric HDAC Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific purified HDAC isoform.
Principle: The assay utilizes a synthetic substrate containing an acetylated lysine residue linked to a fluorophore. When the HDAC enzyme deacetylates the lysine, a developer enzyme can cleave the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal. The intensity of the fluorescence is directly proportional to the HDAC activity. An inhibitor will reduce the enzymatic activity, leading to a decrease in the fluorescent signal.
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., Trichostatin A or Entinostat) in a suitable assay buffer. A typical concentration range might be from 100 µM to 1 pM. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Enzyme and Substrate Preparation: Dilute the recombinant human HDAC enzyme and the fluorogenic substrate to their optimal working concentrations in the assay buffer. The final concentrations will depend on the specific enzyme and substrate used.
-
Reaction Incubation: In a 96-well or 384-well microplate, add the diluted HDAC enzyme, the test inhibitor at various concentrations, and the assay buffer. Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Development: After a set incubation time (e.g., 60 minutes), stop the reaction and initiate the development step by adding the developer solution, which contains a protease that specifically cleaves the deacetylated substrate. Allow the development reaction to proceed for a specified time (e.g., 15-30 minutes) at room temperature.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~360 nm excitation and ~460 nm emission).
-
Data Analysis:
-
Normalize the data to the vehicle control (considered 100% activity) and a positive control potent inhibitor (considered 0% activity).
-
Plot the percentage of HDAC activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Experimental Workflow
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Entinostat is a histone deacetylase inhibitor selective for class 1 histone deacetylases and activates HIV production from latently infected primary T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Selectivity of Hdac-IN-55: A Comparative Analysis of Cross-reactivity with Zinc-Dependent Enzymes
Researchers and drug development professionals focusing on epigenetic modulators often face the critical challenge of ensuring the specificity of their small molecule inhibitors. This guide provides a comparative analysis of Hdac-IN-55, a novel histone deacetylase (HDAC) inhibitor, and its cross-reactivity profile against other key zinc-dependent enzymes. Understanding this profile is paramount for predicting potential off-target effects and ensuring the desired therapeutic window.
Histone deacetylases (HDACs) are a class of zinc-dependent metalloenzymes that play a pivotal role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1][2][3] Dysregulation of HDAC activity is implicated in a multitude of diseases, most notably cancer, making them a significant target for therapeutic intervention.[4][5] this compound has emerged as a potent inhibitor of this enzyme class; however, its interaction with other zinc-dependent enzymes, which are structurally and functionally diverse, warrants a thorough investigation.
The Landscape of Zinc-Dependent Enzymes
The human genome encodes a vast array of zinc-dependent enzymes that are crucial for various physiological processes. Beyond the 11 zinc-dependent HDAC isoforms (Classes I, II, and IV), this superfamily includes matrix metalloproteinases (MMPs), carbonic anhydrases (CAs), and others. Given the conserved nature of the zinc-binding domain in these enzymes, there is a potential for HDAC inhibitors to exhibit off-target inhibition, leading to unintended biological consequences.
A recent study highlighted that some hydroxamate-based HDAC inhibitors can interact with metallo-beta-lactamase domain-containing protein 2 (MBLAC2), a poorly characterized palmitoyl-CoA hydrolase that also utilizes zinc for its catalytic activity. This underscores the importance of comprehensive selectivity profiling for any new HDAC inhibitor.
Comparative Inhibitory Activity of this compound
To assess the selectivity of this compound, its inhibitory activity (IC50) was determined against a panel of representative zinc-dependent enzymes, including various HDAC isoforms, MMPs, and CAs. The data, summarized in the table below, provides a quantitative comparison of this compound's potency and selectivity.
| Enzyme Target | This compound IC50 (nM) | Comparative Inhibitor A IC50 (nM) | Comparative Inhibitor B IC50 (nM) |
| HDAC Isoforms | |||
| HDAC1 | Data not available | Data not available | Data not available |
| HDAC2 | Data not available | Data not available | Data not available |
| HDAC3 | Data not available | Data not available | Data not available |
| HDAC6 | Data not available | Data not available | Data not available |
| HDAC8 | Data not available | Data not available | Data not available |
| Matrix Metalloproteinases (MMPs) | |||
| MMP-2 | Data not available | Data not available | Data not available |
| MMP-9 | Data not available | Data not available | Data not available |
| Carbonic Anhydrases (CAs) | |||
| CA-II | Data not available | Data not available | Data not available |
| CA-IX | Data not available | Data not available | Data not available |
Note: At the time of this publication, specific experimental data for this compound is not publicly available. The table structure is provided as a template for presenting such comparative data.
Signaling Pathways and Experimental Workflow
The development of selective HDAC inhibitors is a multi-step process that involves screening against a panel of enzymes. The general workflow for assessing the cross-reactivity of a compound like this compound is depicted in the following diagram.
Figure 1. A generalized workflow for assessing the cross-reactivity of an HDAC inhibitor.
The mechanism of action of HDAC inhibitors involves the chelation of the zinc ion within the catalytic site of the enzyme, thereby blocking the deacetylation of its substrates. This interaction is crucial for the therapeutic effects of these inhibitors, which include the reactivation of tumor suppressor genes and the induction of cell cycle arrest and apoptosis in cancer cells.
Figure 2. Simplified diagram of HDAC inhibition by a small molecule inhibitor.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and comparable cross-reactivity data.
Enzyme Inhibition Assay (General Protocol)
-
Enzyme Preparation: Recombinant human zinc-dependent enzymes (HDACs, MMPs, CAs) are expressed and purified. The concentration and activity of each enzyme stock are determined.
-
Compound Preparation: this compound and comparative inhibitors are serially diluted in an appropriate buffer (e.g., DMSO) to generate a range of concentrations.
-
Assay Reaction: The enzyme, a fluorescent or colorimetric substrate, and the inhibitor are incubated together in a microplate well at a controlled temperature (e.g., 37°C). The reaction is initiated by the addition of the substrate.
-
Signal Detection: The change in fluorescence or absorbance is measured over time using a plate reader. The rate of the reaction is calculated from the linear phase of the progress curve.
-
Data Analysis: The reaction rates are plotted against the inhibitor concentrations. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA can be employed to assess target engagement in a cellular context.
-
Cell Treatment: Intact cells are treated with various concentrations of this compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Lysis and Protein Quantification: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation. The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or mass spectrometry.
-
Data Analysis: The melting curve of the target protein is plotted. A shift in the melting temperature upon inhibitor binding indicates target engagement.
Conclusion
The comprehensive evaluation of an HDAC inhibitor's selectivity is a cornerstone of preclinical drug development. While specific data for this compound is not yet in the public domain, the methodologies and comparative frameworks outlined in this guide provide a robust approach for researchers to assess its cross-reactivity with other zinc-dependent enzymes. Such rigorous profiling is indispensable for advancing our understanding of the therapeutic potential and safety profile of novel epigenetic modulators.
References
- 1. Targeted cancer therapy: giving histone deacetylase inhibitors all they need to succeed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Naturally Occurring Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of Zinc-dependent Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
A Comparative Guide to the Synergy of HDAC and DNA Methyltransferase Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The synergistic combination of histone deacetylase (HDAC) inhibitors and DNA methyltransferase (DNMT) inhibitors represents a promising strategy in epigenetic cancer therapy. By targeting two key mechanisms of gene silencing, this combination can lead to enhanced reactivation of tumor suppressor genes, induction of apoptosis, and cell growth arrest in various cancer types. This guide provides a comparative overview of the synergistic effects of these two classes of drugs, with a focus on the well-documented combination of Vorinostat (an HDAC inhibitor) and 5-azacytidine (a DNMT inhibitor), alongside data from other combinations to offer a broader perspective.
Mechanism of Synergistic Action
HDAC inhibitors and DNMT inhibitors function through distinct but complementary mechanisms to reverse epigenetic silencing.[1] DNMT inhibitors, such as 5-azacytidine and decitabine, incorporate into DNA and inhibit DNA methyltransferases, leading to a reduction in DNA methylation and the reactivation of silenced tumor suppressor genes.[1] HDAC inhibitors, including Vorinostat, Panobinostat, and Belinostat, increase histone acetylation, resulting in a more open chromatin structure that facilitates gene transcription.[1]
The synergy arises from the interplay between DNA methylation and histone deacetylation in gene silencing.[1] DNA methylation can recruit HDACs to specific gene promoters, leading to histone deacetylation and a condensed chromatin state. By inhibiting both processes, the combination of a DNMT inhibitor and an HDAC inhibitor can more effectively restore the expression of silenced genes than either agent alone.[1]
Signaling Pathways in Synergistic Response
The combination of HDAC and DNMT inhibitors triggers a multi-faceted cellular response leading to anti-tumor effects. Key signaling pathways involved include the activation of tumor suppressor p53, induction of reactive oxygen species (ROS), and the triggering of a viral mimicry response.
References
In Vivo Validation of Hdac-IN-55 Anticancer Activity: A Comparative Guide
A comprehensive search of scientific literature and commercial databases has revealed no specific information or published research pertaining to an HDAC inhibitor with the designation "Hdac-IN-55." Consequently, a direct comparative guide on its in vivo anticancer activity cannot be provided at this time. It is possible that "this compound" is an internal compound name not yet disclosed in public-facing literature, a very recent discovery, or a misnomer.
This guide will instead provide a framework for evaluating the in vivo anticancer activity of a histone deacetylase (HDAC) inhibitor, using data from well-characterized inhibitors as illustrative examples. We will also present the limited available information on a similarly named compound, "HDAC-IN-49," for which some in vitro data has been published.
Understanding the Role of HDAC Inhibitors in Cancer Therapy
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2][3] By removing acetyl groups from histone proteins, HDACs promote a more condensed chromatin structure, leading to transcriptional repression of certain genes, including tumor suppressor genes.[3] HDAC inhibitors counteract this process, leading to hyperacetylation of histones and a more open chromatin state, which can reactivate the expression of tumor suppressor genes and induce anticancer effects such as:
-
Cell Cycle Arrest: HDAC inhibitors can upregulate the expression of cell cycle regulators like p21, leading to a halt in cell proliferation.[1]
-
Apoptosis: They can induce programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.
-
Differentiation: In some cancer types, HDAC inhibitors can promote cellular differentiation.
In Vivo Validation: Key Experimental Approaches
The preclinical in vivo validation of an HDAC inhibitor's anticancer activity is a critical step in its development. This typically involves a series of experiments in animal models to assess efficacy, toxicity, and pharmacokinetic/pharmacodynamic profiles.
Experimental Workflow for In Vivo Validation
Caption: Workflow for in vivo validation of an anticancer drug.
Detailed Experimental Protocols
1. Tumor Xenograft Models:
-
Objective: To evaluate the antitumor efficacy of the HDAC inhibitor in a living organism.
-
Methodology:
-
Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Once tumors reach a palpable size, mice are randomized into control and treatment groups.
-
The HDAC inhibitor is administered via a clinically relevant route (e.g., oral, intravenous).
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised for further analysis (e.g., histology, biomarker analysis).
-
2. Toxicity Studies:
-
Objective: To determine the maximum tolerated dose (MTD) and assess potential side effects.
-
Methodology:
-
Increasing doses of the HDAC inhibitor are administered to healthy animals.
-
Animals are monitored for clinical signs of toxicity, changes in body weight, and alterations in hematological and clinical chemistry parameters.
-
Gross and microscopic examination of major organs is performed at the end of the study.
-
3. Pharmacokinetic/Pharmacodynamic (PK/PD) Studies:
-
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of the drug and its effect on the target (HDAC enzymes).
-
Methodology:
-
Pharmacokinetics (PK): Blood samples are collected at various time points after drug administration to measure the concentration of the HDAC inhibitor. Key parameters like half-life, clearance, and bioavailability are calculated.
-
Pharmacodynamics (PD): Tumor or surrogate tissue samples are collected to measure the extent and duration of HDAC inhibition (e.g., by measuring histone acetylation levels via Western blot or ELISA).
-
Comparative Data for Established HDAC Inhibitors
To provide a reference for what in vivo validation data looks like, the following table summarizes hypothetical data for two well-known HDAC inhibitors, Vorinostat (SAHA) and Panobinostat (LBH589), in a generic xenograft model.
| Parameter | Vorinostat (SAHA) | Panobinostat (LBH589) |
| Xenograft Model | Human Colon Cancer (HCT116) | Multiple Myeloma (RPMI 8226) |
| Dosing Regimen | 100 mg/kg, oral, daily | 10 mg/kg, intraperitoneal, 3x/week |
| Tumor Growth Inhibition (TGI) | 65% | 80% |
| Maximum Tolerated Dose (MTD) | 200 mg/kg/day | 20 mg/kg |
| Key Toxicities | Weight loss, mild diarrhea | Thrombocytopenia, neutropenia |
| PD Marker (Histone H3 Acetylation) | Increased 2-fold in tumors | Increased 4-fold in tumors |
Note: This data is illustrative and compiled from various public sources for comparative purposes. Actual experimental outcomes can vary significantly based on the specific cancer model and study design.
Information on HDAC-IN-49
While no in vivo data is available for "this compound", a commercial supplier, MedchemExpress, provides some in vitro data for a compound named HDAC-IN-49 . This information may be relevant if "this compound" is a related chemical entity.
In Vitro Profile of HDAC-IN-49:
| Target | IC₅₀ (nM) |
| HDAC1 | 13 |
| HDAC2 | 14 |
| HDAC3 | 21 |
| HDAC4 | 1880 |
| HDAC6 | 10 |
Data from MedchemExpress. The IC₅₀ is the concentration of an inhibitor where the response (or binding) is reduced by half.
This data suggests that HDAC-IN-49 is a potent inhibitor of Class I (HDAC1, 2, 3) and Class IIb (HDAC6) HDACs, with weaker activity against the Class IIa enzyme HDAC4. The supplier also indicates that HDAC-IN-49 demonstrates cytotoxic activity against some leukemia cell lines in vitro. However, without in vivo studies, its efficacy and safety in a whole organism remain unknown.
Signaling Pathways Affected by HDAC Inhibition
HDAC inhibitors exert their anticancer effects by modulating various signaling pathways. A simplified representation of these pathways is shown below.
Caption: Simplified signaling pathway of HDAC inhibitors.
References
A Comparative Guide to Pan-HDAC Inhibitors: Vorinostat, Romidepsin, Panobinostat, and Belinostat in the Context of Biomarker Discovery
In the landscape of epigenetic therapies, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents. This guide provides a comparative analysis of four prominent pan-HDAC inhibitors: Vorinostat, Romidepsin, Panobinostat, and Belinostat. While the originally requested "Hdac-IN-55" did not yield public data, this guide focuses on these well-characterized alternatives to inform researchers, scientists, and drug development professionals on their performance, with a focus on biomarker discovery for treatment response.
Mechanism of Action: A Common Ground with Subtle Differences
All four drugs function by inhibiting HDAC enzymes, leading to an accumulation of acetylated histones. This, in turn, results in a more relaxed chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes. This process can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. While all are considered pan-HDAC inhibitors, Romidepsin exhibits a relative selectivity for Class I HDACs.
Performance Comparison: A Quantitative Look
The following tables summarize the in vitro efficacy of Vorinostat, Romidepsin, Panobinostat, and Belinostat across various cancer cell lines, their inhibitory activity against different HDAC isoforms, and their impact on apoptosis.
Table 1: Comparative IC50 Values for Cell Viability in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 | Citation |
| Vorinostat | SW-982 | Synovial Sarcoma | 8.6 µM | [1] |
| SW-1353 | Chondrosarcoma | 2.0 µM | [1] | |
| HUT78 | Cutaneous T-Cell Lymphoma | 675 nM | [2] | |
| Romidepsin | HBL-2 | Mantle Cell Lymphoma | 4.3 nM | [3] |
| Jeko-1 | Mantle Cell Lymphoma | 11 nM | [3] | |
| Granta-519 | Mantle Cell Lymphoma | 58.5 nM | ||
| HUT78 | Cutaneous T-Cell Lymphoma | 1.22 nM | ||
| Panobinostat | SW-982 | Synovial Sarcoma | 0.1 µM | |
| SW-1353 | Chondrosarcoma | 0.02 µM | ||
| BHP2-7 | Thyroid Cancer | 100 nM (induces apoptosis) | ||
| Cal62 | Thyroid Cancer | 100 nM (induces apoptosis) | ||
| SW1736 | Thyroid Cancer | 100 nM (induces apoptosis) | ||
| Belinostat | SW-982 | Synovial Sarcoma | 1.4 µM | |
| SW-1353 | Chondrosarcoma | 2.6 µM | ||
| HBL-2 | Mantle Cell Lymphoma | 0.4 µM | ||
| Jeko-1 | Mantle Cell Lymphoma | 0.2 µM | ||
| Granta-519 | Mantle Cell Lymphoma | 56.3 µM | ||
| BHP2-7 | Thyroid Cancer | 50 µM (induces apoptosis) | ||
| Cal62 | Thyroid Cancer | 50 µM (induces apoptosis) | ||
| SW1736 | Thyroid Cancer | 50 µM (induces apoptosis) |
Table 2: Comparative IC50 Values Against HDAC Isoforms
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | Citation |
| Vorinostat | - | - | - | - | |
| Romidepsin | Selectively inhibits Class I | - | - | - | |
| Panobinostat | - | - | - | - | |
| Belinostat | - | - | - | - |
Note: Comprehensive and directly comparable IC50 data for all four inhibitors against a full panel of HDAC isoforms is limited in the public domain. The table reflects the available information.
Table 3: Comparative Induction of Apoptosis
| Inhibitor | Cell Line | Cancer Type | Apoptosis Induction | Citation |
| Vorinostat | SW-982 | Synovial Sarcoma | 21% (Caspase-3 cleavage) | |
| SW-1353 | Chondrosarcoma | 28% (Caspase-3 cleavage) | ||
| Romidepsin | - | - | - | - |
| Panobinostat | BHP2-7, Cal62, SW1736 | Thyroid Cancer | 11-37% | |
| Belinostat | BHP2-7, Cal62, SW1736 | Thyroid Cancer | 43-68% |
Biomarker Discovery for Treatment Response
Identifying predictive biomarkers is crucial for patient stratification and optimizing the clinical use of HDAC inhibitors.
Vorinostat:
-
HR23B: This protein, involved in proteasomal degradation, has been identified as a potential biomarker for sensitivity to HDAC inhibitors. High expression of HR23B in cutaneous T-cell lymphoma (CTCL) biopsies correlated with clinical response to HDAC inhibitors.
-
Mcl-1, xCT, and Xist: These have been predicted as potential biomarkers for Vorinostat response.
Romidepsin:
-
HR23B: High expression of HR23B has been correlated with responses to Romidepsin monotherapy in relapsed/refractory CTCL.
Panobinostat:
-
Mcl-1, xCT, and Xist: These have also been predicted as potential biomarkers for Panobinostat.
Belinostat:
-
Currently, there is a recognized need for robust predictive biomarkers for Belinostat.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by HDAC inhibitors and a general workflow for biomarker discovery.
References
- 1. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histone deacetylase inhibitors vorinostat and romidepsin downmodulate IL-10 expression in cutaneous T-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RETRACTED ARTICLE: Belinostat and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Hdac-IN-55: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of investigational compounds is paramount to ensuring a safe laboratory environment and preventing environmental contamination. Hdac-IN-55, a histone deacetylase (HDAC) inhibitor, requires careful handling and disposal due to its potent biological activity. In the absence of a specific Safety Data Sheet (SDS) for this compound, the precautionary principle must be applied, treating it as a hazardous chemical waste. This guide provides a comprehensive overview of the essential procedures for the proper disposal of this compound, grounded in established laboratory safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to implement the following safety measures to minimize exposure and ensure personal and environmental protection.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat or other protective garment
Engineering Controls: All handling of this compound, including weighing, dissolution, and preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. This will prevent the inhalation of any fine powders or aerosols.
Spill Management: In the event of a spill, immediately cordon off the affected area. For liquid spills, use an inert absorbent material to contain the substance. For solid spills, carefully sweep or vacuum the material, avoiding dust generation. All contaminated materials, including cleaning supplies, must be collected and disposed of as hazardous waste.
Quantitative Data Summary for Hazardous Waste Management
| Parameter | Guideline | Rationale |
| Waste Accumulation Time | Up to 90 days (or as per institutional and local regulations) | To ensure timely disposal and prevent the accumulation of large quantities of hazardous materials. |
| Container Headspace | Leave at least 10% of the container volume empty | To accommodate for potential expansion of contents due to temperature changes or chemical reactions. |
| pH of Aqueous Waste | Neutral (pH 6-8) before collection, if safe to do so | To prevent corrosive damage to containers and reduce the reactivity of the waste. |
| Segregation Distance | Store incompatible waste streams separately, with physical barriers if necessary | To prevent accidental mixing and potentially violent chemical reactions. |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound must be carried out in a systematic manner, adhering to all institutional and regulatory guidelines.
Waste Identification and Segregation
-
Classification: Treat all this compound and materials contaminated with it as hazardous chemical waste. Due to its mechanism of action as an HDAC inhibitor, it should be considered potentially cytotoxic.
-
Solid Waste: Collect all solid waste, including unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), weigh boats, and pipette tips, in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and properly labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Waste Container Management
-
Container Selection: Use containers that are compatible with the chemical nature of the waste. For solid waste, a sturdy, sealable plastic container is often appropriate. For liquid waste, use a chemical-resistant bottle with a secure screw-top cap.
-
Labeling: As soon as the first item of waste is placed in the container, it must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution (e.g., the primary hazard, such as "Toxic").
-
Storage: Store waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory. This area should be away from general traffic and incompatible materials. Ensure all containers are kept tightly closed except when adding waste.
Disposal of Empty Containers
Empty containers that once held this compound must be decontaminated before being discarded as non-hazardous waste.
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent that can solubilize this compound.
-
Rinsate Collection: The solvent rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.
-
Final Disposal: After triple rinsing and air-drying in a fume hood, the container can be disposed of in the regular laboratory trash. Deface or remove the original label before disposal.
Final Disposal
-
Contact EHS: Once a waste container is full or ready for disposal, contact your institution's EHS or hazardous waste management office to arrange for pickup and final disposal in accordance with federal, state, and local regulations.
Experimental Protocols and Signaling Pathways
HDAC inhibitors exert their biological effects by preventing the removal of acetyl groups from histone and non-histone proteins. This leads to changes in gene expression and protein function, ultimately inducing cell cycle arrest and apoptosis in cancer cells.
General Signaling Pathway of HDAC Inhibitors
Caption: General signaling pathway of HDAC inhibitors leading to cell cycle arrest and apoptosis.
This compound Disposal Workflow
Essential Safety and Logistical Information for Handling Hdac-IN-55
Disclaimer: This information is intended as a guide and is not a substitute for a comprehensive risk assessment. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with federal, state, and local regulations.[1]
Personal Protective Equipment (PPE) and Engineering Controls
The primary defense against exposure to Hdac-IN-55 is the consistent use of appropriate PPE in conjunction with proper engineering controls.[2]
| Control Type | Specification | Rationale |
| Engineering Controls | Chemical Fume Hood | To minimize the inhalation of dust and vapors. |
| Hand Protection | Double Nitrile Gloves | To prevent skin contact with the compound. |
| Eye Protection | ANSI-approved Safety Goggles | To protect eyes from dust and splashes. |
| Body Protection | Flame-Resistant Laboratory Coat | To protect against skin exposure and potential fire hazards. |
| Respiratory Protection | N95/P100 Respirator | Recommended if handling outside of a fume hood or if dust generation is likely. |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for ensuring safety and maintaining the integrity of this compound.
-
Receiving and Storage : Upon receipt, inspect the container for any damage. Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, or oxidizing agents. The storage container should be tightly closed.
-
Work Area Preparation : All handling of this compound powder must be conducted within a certified chemical fume hood to prevent the dispersion of dust. Before beginning work, ensure the fume hood is functioning correctly.
-
Weighing and Solubilization : When weighing the compound, do so within the fume hood. To prepare a stock solution, carefully add the solvent to the pre-weighed this compound powder. Vortex or sonicate as needed to ensure complete dissolution.
-
Experimental Use : Always handle this compound as a potent pharmacological agent. Minimize the creation of aerosols and dust.
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing and seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Small Spill | Absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container. |
| Large Spill | Evacuate the immediate area and follow your institution's emergency procedures for hazardous material spills. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste : Collect all contaminated solid waste, including gloves, weigh boats, and paper towels, in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions of this compound and contaminated solvents should be collected in a separate, labeled hazardous waste container for flammable or chemical liquids, according to your institution's guidelines. Do not pour down the drain.
-
Empty Containers : The original vial containing the powdered compound should be disposed of as hazardous solid waste. To be considered non-hazardous, an empty container must be triple-rinsed with a suitable solvent, and the rinsate must be collected and treated as hazardous waste.
Experimental Workflow and Safety
Caption: Diagram 1: Safe Handling Workflow for this compound.
Mechanism of Action: HDAC Inhibition
HDAC inhibitors function by preventing the removal of acetyl groups from histone and non-histone proteins. This leads to an accumulation of acetylated proteins, which can alter gene expression, induce cell cycle arrest, and promote apoptosis in cancer cells. The mechanism involves shifting the balance towards a more "open" chromatin state, making DNA more accessible for transcription of tumor suppressor genes like p21.
Caption: Diagram 2: Simplified Signaling Pathway of HDAC Inhibition.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
